molecular formula C19H20O3 B1360790 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone CAS No. 898756-62-2

3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Cat. No.: B1360790
CAS No.: 898756-62-2
M. Wt: 296.4 g/mol
InChI Key: NBXMKZZJQQOWRK-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone ( 898756-62-2) is a high-purity chemical compound offered for research and development purposes. This propiophenone derivative features a 1,3-dioxane ring and a biphenyl system, a structure known to be of significant interest in various synthetic and material science applications . The 1,3-dioxane moiety can serve as a key functional group; it is commonly used as a protecting group for carbonyls in multi-step organic synthesis and can also be utilized as a building block to modulate the steric and electronic properties of a molecule . While the specific research applications for this exact compound are proprietary, structurally related compounds featuring the 1,3-dioxane group are extensively investigated for their utility in photopolymerization, serving as photoinitiators in UV-curable coatings, adhesives, and resins for 3D printing due to their reactivity under specific conditions . The molecular formula of the compound is C19H20O3, and it has a molecular weight of 296.36 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for more detailed specifications, availability, and pricing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-18(11-12-19-21-13-4-14-22-19)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXMKZZJQQOWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646040
Record name 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-62-2
Record name 1-[1,1′-Biphenyl]-4-yl-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 898756-62-2: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical entity registered under CAS number 898756-62-2, identified as 3-(1,3-DIOXAN-2-YL)-4'-PHENYLPROPIOPHENONE. A thorough investigation of publicly accessible scientific literature and chemical databases reveals a significant gap in the understanding of this compound's biological properties and potential therapeutic applications. While its chemical structure and basic physicochemical properties can be defined, there is a notable absence of published research detailing its pharmacological activity, mechanism of action, or any established experimental protocols. This guide, therefore, serves to consolidate the known chemical information and highlight the current void in biological data, positioning CAS 898756-62-2 as a molecule of unknown potential requiring foundational research to unlock its possible utility in drug discovery and development.

PART 1: Core Chemical Identity and Physicochemical Properties

The compound with CAS number 898756-62-2 is chemically known as this compound. Its identity is confirmed across multiple chemical supplier databases.

Structural Information

The molecular structure of this compound is characterized by a propiophenone backbone substituted with a phenyl group at the 4'-position and a 1,3-dioxane ring at the 3-position.

Molecular Formula: C₁₉H₂₀O₃[1]

Molecular Weight: 296.36 g/mol [1]

Physicochemical Data

The available data on the physical and chemical properties of this compound are primarily predicted values derived from computational models. Experimental validation of these properties is not currently available in the public domain.

PropertyPredicted ValueSource
Boiling Point453.2 ± 25.0 °C[1][2]
Density1.108 ± 0.06 g/cm³[1][2]

PART 2: Analysis of the 1,3-Dioxane Moiety in a Broader Context

While specific biological data for CAS 898756-62-2 is absent, the presence of the 1,3-dioxane scaffold in other molecules has been associated with biological activity. It is crucial to emphasize that this is a contextual analysis and does not imply any proven activity for the compound .

The 1,3-Dioxane Scaffold in Medicinal Chemistry

The 1,3-dioxane ring system is a recognized structural motif in medicinal chemistry. Its rigid, chair-like conformation can serve as a scaffold to orient pharmacophoric groups in a specific spatial arrangement, which can be critical for binding to biological targets.

Hypothetical Research Workflow

To elucidate the potential biological properties of this compound, a systematic, multi-stage research workflow would be necessary. The following represents a logical progression for initiating an investigation into this unknown compound.

Figure 1: A proposed multi-phase workflow for the initial investigation of a compound with unknown biological activity, such as CAS 898756-62-2.

PART 3: Conclusion and Future Outlook

This compound (CAS 898756-62-2) represents a chemical entity for which there is currently no available information regarding its biological effects. The purpose of this technical guide is to transparently state this lack of data and to propose a structured approach for its future investigation. For researchers and drug development professionals, this compound is a blank slate. Its value and potential will remain unknown until systematic screening and mechanistic studies are undertaken. The scientific community is encouraged to consider this compound for inclusion in broad screening campaigns to uncover any latent biological activities.

References

  • This compound CAS#: 898756-62-2. (n.d.). LookChem. Retrieved January 28, 2026, from [Link]

  • Pigment Red 5 | C30H31ClN4O7S | CID 82169 - PubChem - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel organic molecules is paramount. This guide provides an in-depth technical analysis of the spectral data for 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone, a compound of interest due to its complex structural features, including a biphenyl moiety and a dioxacyclic ring system. As a Senior Application Scientist, the following discourse is structured to not only present the spectral data but to also illuminate the underlying principles and experimental rationale, thereby offering a robust framework for the structural elucidation of similarly complex molecules.

While experimental spectra for this specific molecule are not publicly available, this guide will present a detailed, expert-predicted analysis based on the well-established spectral characteristics of its core components: the 4'-phenylpropiophenone backbone and the 1,3-dioxane ring. This predictive approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, serves as a powerful tool for researchers in the field.

Molecular Structure and Key Features

A foundational understanding of the molecule's architecture is crucial for interpreting its spectral data. This compound is characterized by a propiophenone core, where the phenyl group is substituted at the 4-position with another phenyl ring, forming a biphenyl system. The aliphatic chain of the propiophenone is substituted at the 3-position with a 1,3-dioxan-2-yl group.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the biphenyl system, the aliphatic protons of the propiophenone chain, and the protons of the 1,3-dioxane ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 3-4 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d2HAromatic (H-2', H-6')
~7.70d2HAromatic (H-3', H-5')
~7.65d2HAromatic (H-2'', H-6'')
~7.45t2HAromatic (H-3'', H-5'')
~7.38t1HAromatic (H-4'')
~4.60t1HMethine (dioxane C2-H)
~4.15m2HMethylene (dioxane C4/C6-Heq)
~3.80m2HMethylene (dioxane C4/C6-Hax)
~3.25t2HMethylene (C2-H₂)
~2.20m1HMethine (C3-H)
~1.90m2HMethylene (dioxane C5-H₂)

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons (7.3-8.1 ppm): The protons on the biphenyl system are deshielded due to the anisotropic effect of the aromatic rings and the electron-withdrawing nature of the adjacent carbonyl group. The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most deshielded.

  • Dioxane Protons (3.8-4.6 ppm): The protons on the 1,3-dioxane ring appear in the region typical for hydrogens attached to carbons adjacent to oxygen atoms. The acetal proton at the C2 position is the most deshielded due to being bonded to a carbon flanked by two oxygens. The axial and equatorial protons on C4 and C6 will exhibit different chemical shifts and coupling patterns due to their distinct magnetic environments.

  • Aliphatic Protons (2.2-3.3 ppm): The protons of the propiophenone chain are in a typical aliphatic region. The methylene group adjacent to the carbonyl (C2-H₂) is deshielded by the ketone's electron-withdrawing effect.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: 1-2 s

    • Spectral width: 0 to 220 ppm

  • Processing: Apply a Fourier transform with an exponential multiplication factor to improve the signal-to-noise ratio, followed by phase and baseline correction.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ, ppm)Assignment
~199.0Carbonyl (C=O)
~145.0Aromatic (C-4')
~140.0Aromatic (C-1'')
~135.5Aromatic (C-1')
~129.0Aromatic (C-3''/C-5'')
~128.5Aromatic (C-3'/C-5')
~128.0Aromatic (C-2''/C-6'')
~127.5Aromatic (C-2'/C-6')
~127.0Aromatic (C-4'')
~101.0Acetal (dioxane C2)
~67.0Methylene (dioxane C4/C6)
~40.0Methine (C3)
~35.0Methylene (C2)
~25.5Methylene (dioxane C5)

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (~199.0 ppm): The ketone carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

  • Aromatic Carbons (127-145 ppm): The sp² hybridized carbons of the biphenyl system resonate in the typical aromatic region. Quaternary carbons (C-1', C-4', C-1'') will generally have lower intensities compared to protonated carbons.

  • Acetal Carbon (~101.0 ppm): The C2 carbon of the dioxane ring is deshielded due to being bonded to two oxygen atoms.

  • Dioxane and Aliphatic Carbons (25-67 ppm): The remaining sp³ hybridized carbons appear in the upfield region of the spectrum. The carbons adjacent to oxygen in the dioxane ring (C4/C6) are more deshielded than the purely aliphatic carbons.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background scan and ratio it against the sample scan to obtain the final absorbance or transmittance spectrum.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic
~2950-2850MediumC-H stretchAliphatic
~1685StrongC=O stretchKetone
~1600, 1480Medium-StrongC=C stretchAromatic Ring
~1150-1050StrongC-O stretchAcetal (Dioxane)

Interpretation of Key Absorptions:

  • C=O Stretch (~1685 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone.

  • Aromatic C-H and C=C Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the peaks around 1600 and 1480 cm⁻¹ are due to carbon-carbon double bond stretching within the biphenyl system.

  • Aliphatic C-H Stretches: The bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the propiophenone chain and the dioxane ring.

  • C-O Stretches (~1150-1050 cm⁻¹): Strong absorptions in this region are characteristic of the C-O single bond stretching of the acetal functionality within the 1,3-dioxane ring.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

Predicted Key Mass Spectral Peaks

m/zProposed Fragment
296[M]⁺ (Molecular Ion)
209[M - C₄H₇O₂]⁺
181[C₆H₅C₆H₄CO]⁺
105[C₆H₅CO]⁺
87[C₄H₇O₂]⁺ (Dioxanylmethyl cation)
77[C₆H₅]⁺

Fragmentation Pathway Analysis:

The molecular ion peak ([M]⁺) is expected at an m/z of 296, corresponding to the molecular weight of the compound (C₁₉H₂₀O₃). Key fragmentation pathways would likely involve:

  • Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the stable benzoyl cation ([C₆H₅C₆H₄CO]⁺, m/z 181).

  • Cleavage of the C-C bond between the aliphatic chain and the dioxane ring, resulting in a fragment of m/z 209 and the dioxanylmethyl cation (m/z 87).

  • Further fragmentation of the biphenyl portion can lead to the phenyl cation ([C₆H₅]⁺, m/z 77).

Fragmentation_Pathway M [M]⁺ m/z = 296 F209 [M - C₄H₇O₂]⁺ m/z = 209 M->F209 - •C₄H₇O₂ F181 [C₆H₅C₆H₄CO]⁺ m/z = 181 M->F181 - •CH₂(CH)C₄H₇O₂ F209->F181 - C₂H₄ F105 [C₆H₅CO]⁺ F181->F105 - C₆H₄ F77 [C₆H₅]⁺ F181->F77 - C₆H₄CO F87 [C₄H₇O₂]⁺ m/z = 87

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and mass spectrometry, and drawing upon spectral data from analogous compounds, we have constructed a detailed and scientifically grounded analysis. The provided protocols and interpretations offer a valuable resource for researchers engaged in the synthesis, characterization, and application of novel organic compounds. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the proposed structural features. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research.

References

  • NIST Chemistry WebBook. Propiophenone. [Link]

  • NIST Chemistry WebBook. 1,3-Dioxane. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

An In-depth Technical Guide to the FT-IR Spectroscopy of 1,3-Dioxane Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of the 1,3-Dioxane Moiety

The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a cornerstone of modern organic chemistry and drug development. It serves not only as a robust protecting group for 1,3-diols and carbonyl compounds but is also a core structural feature in numerous natural products and pharmacologically active molecules.[1] Its stability under a wide range of basic, oxidative, and reductive conditions makes it an invaluable tool in multi-step synthesis.[1] The stereochemical and conformational properties of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane, significantly influence the biological activity and physical properties of the molecules in which it resides.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of these compounds. By probing the vibrational modes of the molecule, FT-IR allows researchers to confirm the presence of the dioxane ring, assess its substitution patterns, and gain insights into its chemical environment. This guide offers a detailed exploration of the FT-IR spectrum of 1,3-dioxane derivatives, providing the foundational knowledge required for confident spectral interpretation and application.

The Core Signature: Vibrational Modes of the 1,3-Dioxane Ring

The FT-IR spectrum of a 1,3-dioxane-containing compound is dominated by the vibrational modes of the acetal functional group (C-O-C-O-C) and the surrounding alkyl framework. While the entire spectrum, particularly the complex "fingerprint" region (below 1500 cm⁻¹), is unique to each molecule, several key regions are consistently diagnostic for the 1,3-dioxane moiety.[2]

The Acetal Quadrangle: C-O Stretching Vibrations (1200 cm⁻¹ - 1000 cm⁻¹)

The most prominent and characteristic feature in the FT-IR spectrum of 1,3-dioxanes is a series of strong absorption bands associated with the stretching vibrations of the C-O-C-O-C system. Unlike a simple ether, which typically shows one strong C-O stretching band, the coupled vibrations within the cyclic acetal structure give rise to multiple, intense bands. Research on acetals and ketals has shown that the C-O-C ether band splits into several distinct branches in these systems.[3]

For 1,3-dioxane itself, strong absorptions are typically observed in the range of 1140 to 1070 cm⁻¹.[2] These bands arise from the symmetric and asymmetric stretching modes of the C-O bonds within the ring. The presence of a group of strong, often sharp, peaks in this region is a primary indicator for the presence of the 1,3-dioxane ring. In many acetals, these can be resolved into four or more distinct bands between 1200 and 1020 cm⁻¹.[3]

C-H Stretching and Bending Vibrations

Like most organic molecules, 1,3-dioxanes exhibit characteristic C-H stretching and bending vibrations.[2]

  • C-H Stretching (3000-2850 cm⁻¹): Strong to medium absorptions in this region correspond to the stretching vibrations of the C-H bonds on the saturated carbon atoms of the ring.[4] These peaks confirm the aliphatic nature of the heterocyclic ring.

  • CH₂ Bending/Scissoring (~1470-1440 cm⁻¹): The methylene groups (CH₂) in the ring give rise to characteristic scissoring vibrations in this region.

  • Other Deformations: A complex series of wagging, twisting, and rocking vibrations of the CH₂ groups, as well as C-C stretching modes, contribute to the unique pattern in the fingerprint region.[5]

The table below summarizes the key vibrational modes for the parent 1,3-dioxane ring.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
C-H Stretching2960 - 2850StrongConfirms saturated C-H bonds.[4]
CH₂ Scissoring~1460MediumCharacteristic of methylene groups.
C-O-C-O-C Stretches1190 - 1030Very Strong, Multiple BandsThe most diagnostic feature. A series of intense, sharp peaks indicates the cyclic acetal structure.[2][3]
Ring Vibrations940 - 870Medium to StrongOften includes C-C stretching and ring "breathing" modes.[2][5]

The Influence of Substituents on the Spectrum

In practical applications, the 1,3-dioxane ring is rarely unsubstituted. Substituents at the C2, C4, C5, and C6 positions can significantly alter the FT-IR spectrum. Understanding these effects is critical for accurate structural elucidation.

  • Substitution at C2: This is the most common substitution pattern, arising from the protection of a carbonyl group.

    • Alkyl Substituents: Gem-dimethyl groups at C2 (from acetone) will introduce a characteristic doublet around 1380 cm⁻¹ and 1365 cm⁻¹ due to symmetric and asymmetric bending of the methyl C-H bonds.

    • Aryl Substituents: A phenyl group at C2 will introduce sharp peaks for aromatic C=C stretching (~1600, 1580, 1500, 1450 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹).

  • Substitution at C4, C5, C6: Substituents on the "diol" portion of the ring can influence the conformation and, consequently, the vibrational modes.[6] For example, bulky substituents may lock the ring in a specific chair conformation, leading to sharpening or shifting of certain fingerprint region bands.

  • Exocyclic Functional Groups: If a substituent contains other functional groups (e.g., hydroxyl, carbonyl, nitro), their characteristic FT-IR absorptions will also be present in the spectrum. For instance, a hydroxyl group will introduce a broad O-H stretching band around 3600-3200 cm⁻¹.[7]

The key principle is that the FT-IR spectrum is a superposition of the vibrations of the 1,3-dioxane core and any attached functional groups. The process of interpretation involves identifying the core signature and then assigning the remaining bands to the substituents.

Experimental Protocols: A Self-Validating System for High-Quality Spectra

The trustworthiness of an FT-IR spectrum is entirely dependent on the quality of the sample preparation and data acquisition. The following protocols are designed to ensure reproducible and accurate results.

Protocol 1: Analysis of Liquid 1,3-Dioxane Compounds (Neat Film)

This method is suitable for pure, low-viscosity liquids and is the simplest preparation technique.

  • Materials: FT-IR spectrometer, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plates, sample, and a lint-free tissue.

  • Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

  • Sample Application: Place a single small drop of the liquid sample onto the center of one salt plate.[8]

  • Film Formation: Place the second salt plate on top of the first and gently rotate it a quarter turn to create a thin, uniform liquid film between the plates. The film should appear translucent without air bubbles.[8]

  • Data Acquisition: Immediately place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

  • Spectral Collection: Collect a background spectrum of the empty beam path first. Then, collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous methylene chloride or ethanol), then wipe dry with a lint-free tissue.[8]

Protocol 2: Analysis of Solid 1,3-Dioxane Compounds (KBr Pellet)

This is the standard method for obtaining high-quality spectra of solid samples.

  • Materials: FT-IR spectrometer, agate mortar and pestle, hydraulic press with pellet die, FT-IR grade potassium bromide (KBr) powder (previously dried in an oven), and the solid sample.

  • Grinding: Add approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder to the agate mortar.[9]

  • Mixing: Gently grind the mixture until it becomes a fine, homogeneous powder. The goal is to reduce the sample particle size to less than 2 microns to minimize light scattering (the Christiansen effect).[8]

  • Pellet Pressing: Transfer a portion of the mixture to the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[9]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the appropriate sample holder in the FT-IR spectrometer.

  • Spectral Collection: Collect the spectrum using the same parameters as for liquid samples (16-32 scans, 4 cm⁻¹ resolution).

  • Validation: A high-quality pellet will be transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, and the resulting spectrum may have sloping baselines and broad, distorted peaks.

Protocol 3: Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is a powerful technique for analyzing both liquids and solids with minimal sample preparation.

  • Materials: FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial as it accounts for the absorbance of the crystal and the ambient atmosphere.

  • Sample Application:

    • Solids: Place a small amount of the solid powder directly onto the ATR crystal, ensuring it completely covers the crystal surface.[10]

    • Liquids: Place a single drop of the liquid onto the center of the crystal.[10]

  • Applying Pressure: For solid samples, use the ATR's pressure clamp to press the sample firmly against the crystal. This ensures good contact, which is essential for a strong signal.[9]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, retract the pressure clamp and thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Logical Workflow for Spectral Interpretation

A systematic approach is essential for accurately interpreting the FT-IR spectrum of a novel 1,3-dioxane-containing compound. The following workflow provides a logical pathway from raw data to structural confirmation.

FTIR_Interpretation_Workflow cluster_data Data Acquisition & Initial Check cluster_analysis Spectral Analysis cluster_conclusion Conclusion A 1. Acquire Spectrum (Protocols 1, 2, or 3) B 2. Baseline & Quality Check Is the baseline flat? Are peaks sharp? A->B B->A Poor Quality Re-prepare sample C 3. Identify C-H Stretches (~2850-3000 cm⁻¹) B->C Spectrum OK D 4. Locate Acetal C-O Region (1200-1000 cm⁻¹) Are there multiple strong bands? C->D E 5. Search for Substituent Bands (e.g., C=O, O-H, C=C aro.) D->E Dioxane Signature Present G 7. Synthesize Findings Does the spectrum match the expected structure? D->G Signature Absent Re-evaluate structure F 6. Analyze Fingerprint Region (<1500 cm⁻¹) Compare with known spectra if available. E->F F->G H 8. Propose/Confirm Structure G->H

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Structural Landscape of Complex Molecules

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive examination of the mass spectrometric behavior of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone, a molecule possessing a unique combination of a propiophenone core, a biphenyl system, and a cyclic acetal. Our exploration is tailored for researchers, scientists, and drug development professionals, aiming to equip you with the foundational knowledge and practical protocols to confidently analyze this and structurally related compounds. We will delve into the predictable yet intricate fragmentation pathways under both electron ionization and electrospray ionization conditions, providing a robust framework for spectral interpretation and structural confirmation.

Molecular Architecture and its Mass Spectrometric Implications

The structure of this compound presents several key features that dictate its fragmentation behavior in a mass spectrometer. The propiophenone backbone offers characteristic cleavage points adjacent to the carbonyl group. The 4'-phenyl substituent introduces a biphenyl moiety, which can influence charge stabilization and fragmentation. Finally, the 1,3-dioxane ring, a cyclic acetal, has its own set of predictable fragmentation patterns. Understanding the interplay of these functional groups is crucial for a thorough interpretation of the mass spectrum.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathways under EI

The molecular ion ([M]•+) of this compound is expected to undergo a series of characteristic cleavages:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.[1][2][3] Two primary alpha-cleavage pathways are anticipated:

    • Loss of the ethyl group: This would result in the formation of a stable acylium ion containing the phenyl and dioxane moieties.

    • Cleavage between the carbonyl carbon and the carbon bearing the dioxane and phenyl groups: This would lead to the formation of the benzoyl cation and a radical containing the dioxane and phenyl groups.

  • McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a characteristic rearrangement.[3][4][5] In this molecule, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the loss of a neutral alkene.

  • Cleavage of the 1,3-Dioxane Ring: Cyclic acetals can fragment through various pathways, often involving the loss of formaldehyde or other small neutral molecules.[6]

Hypothetical EI Mass Spectrum Data

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound.

Predicted Fragment Ion m/z (Nominal Mass) Proposed Fragmentation Pathway
[C₁₉H₂₀O₃]•+ (Molecular Ion)296Intact molecule with one electron removed
[C₁₇H₁₅O₃]+267α-cleavage: Loss of C₂H₅•
[C₁₈H₁₇O₂]+265Loss of OCH₂O from dioxane ring
[C₁₃H₉O]+181Phenylbenzoyl cation
[C₇H₅O]+105Benzoyl cation
[C₆H₅]+77Phenyl cation
Visualizing EI Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

EI_Fragmentation M [C₁₉H₂₀O₃]•+ m/z 296 Molecular Ion F1 [C₁₇H₁₅O₃]+ m/z 267 M->F1 - C₂H₅• (α-cleavage) F2 [C₇H₅O]+ m/z 105 M->F2 - C₁₂H₁₅O₂• (α-cleavage) F4 [C₁₈H₁₇O₂]+ m/z 265 M->F4 - CH₂O F5 [C₁₃H₉O]+ m/z 181 F1->F5 - C₄H₈O₂ F3 [C₆H₅]+ m/z 77 F2->F3 - CO

Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Interrogation

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source.[7][8] Structural information is then obtained by subjecting the precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted Fragmentation Pathways under ESI-MS/MS

The protonated molecule, [M+H]⁺, is expected to fragment via pathways that are often initiated by the proton.

  • Protonation Site: The carbonyl oxygen is the most likely site of protonation due to its high basicity.

  • Fragmentation of the Protonated Molecule:

    • Loss of the 1,3-Dioxane Group: Cleavage of the bond connecting the dioxane ring to the propiophenone core is a likely fragmentation pathway.

    • Water Loss: Dehydration from the protonated molecule is a common fragmentation pathway for oxygen-containing compounds.

    • Cleavages within the Propiophenone Backbone: Similar to EI, cleavages adjacent to the carbonyl group can occur, although they may be less prominent than in EI.

Hypothetical ESI-MS/MS Product Ion Spectrum

The following table outlines the predicted product ions from the CID of the [M+H]⁺ precursor ion of this compound.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragmentation Pathway
297209C₄H₈O₂Loss of the 1,3-dioxane moiety
297279H₂ODehydration
297181C₆H₅CH(OH)CH₂Cleavage of the propiophenone backbone
297105C₁₂H₁₆O₂Formation of the benzoyl cation
Visualizing ESI-MS/MS Fragmentation

This diagram illustrates the predicted fragmentation of the protonated molecule in an ESI-MS/MS experiment.

ESI_Fragmentation MH [C₁₉H₂₁O₃]⁺ m/z 297 [M+H]⁺ P1 [C₁₅H₁₃O]⁺ m/z 209 MH->P1 - C₄H₈O₂ P2 [C₁₉H₁₉O₂]⁺ m/z 279 MH->P2 - H₂O P3 [C₁₃H₉O]⁺ m/z 181 MH->P3 - C₆H₁₂O₂ P4 [C₇H₅O]⁺ m/z 105 MH->P4 - C₁₂H₁₆O₂

Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a clear path to acquiring high-quality mass spectrometric data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like the target molecule under electron ionization.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) cluster_data Data Analysis SP1 Dissolve sample in ethyl acetate (1 mg/mL) SP2 Vortex to ensure complete dissolution SP1->SP2 SP3 Transfer to autosampler vial SP2->SP3 GC1 Inject 1 µL of sample SP3->GC1 GC2 Separation on a non-polar column GC1->GC2 GC3 Temperature gradient elution GC2->GC3 MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Scan m/z 50-500 MS1->MS2 MS3 Acquire full scan data MS2->MS3 DA1 Identify molecular ion peak MS3->DA1 DA2 Analyze fragmentation pattern DA1->DA2 DA3 Compare with predicted fragments DA2->DA3

Workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity ethyl acetate in a clean glass vial.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.

  • GC-MS Instrument Parameters:

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
MS System Agilent 5977B MSD or equivalentHigh-performance single quadrupole MS for EI.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile organic compounds.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to ensure good separation and elution of the analyte.
Ion Source Electron Ionization (EI)Standard hard ionization for fragmentation and library matching.
Ionization Energy 70 eVStandard energy for reproducible fragmentation patterns and library comparability.
Source Temperature 230 °COptimizes ionization efficiency and minimizes thermal degradation.
Quadrupole Temp. 150 °CMaintains ion transmission and prevents contamination.
Scan Range m/z 50-500Covers the expected molecular ion and fragment masses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is ideal for the analysis of less volatile or thermally labile compounds and provides high selectivity and sensitivity through tandem mass spectrometry.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI-MS/MS) cluster_data Data Analysis SP1 Dissolve sample in acetonitrile/water (1:1) (10 µg/mL) SP2 Filter through 0.22 µm syringe filter SP1->SP2 SP3 Transfer to autosampler vial SP2->SP3 LC1 Inject 5 µL of sample SP3->LC1 LC2 Separation on a C18 column LC1->LC2 LC3 Gradient elution with water and acetonitrile LC2->LC3 MS1 Electrospray Ionization (Positive Mode) LC3->MS1 MS2 Isolate precursor ion [M+H]⁺ (m/z 297) MS1->MS2 MS3 Collision-Induced Dissociation (CID) MS2->MS3 MS4 Acquire product ion spectrum MS3->MS4 DA1 Identify precursor ion MS4->DA1 DA2 Analyze product ion spectrum DA1->DA2 DA3 Correlate with predicted fragments DA2->DA3

Workflow for LC-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a working concentration of 10 µg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

    • Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

    • Transfer the filtered solution to an autosampler vial.

  • LC-MS/MS Instrument Parameters:

Parameter Setting Rationale
LC System Agilent 1290 Infinity II LC or equivalentHigh-performance system for reproducible separations.
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalentSensitive and robust platform for quantitative and qualitative MS/MS.
Column ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalentA reversed-phase column providing excellent peak shape for a broad range of compounds.
Mobile Phase A Water with 0.1% formic acidAcidified mobile phase promotes protonation in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% formic acidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 minA standard gradient for eluting compounds of moderate polarity.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLBalances sensitivity with potential for on-column overloading.
Ion Source Electrospray Ionization (ESI), Positive ModeSoft ionization technique suitable for polar and moderately polar compounds.
Gas Temperature 300 °CAssists in desolvation of the ESI plume.
Gas Flow 8 L/minNebulizing gas flow.
Nebulizer 35 psiAids in the formation of fine droplets for efficient ionization.
Sheath Gas Temp. 350 °CFurther aids in desolvation.
Sheath Gas Flow 11 L/minCoaxial gas to shape the ESI plume.
Capillary Voltage 3500 VPotential applied to the ESI needle.
Precursor Ion m/z 297.1 ([M+H]⁺)Isolation of the protonated molecule for MS/MS.
Collision Energy 10-30 eV (optimization recommended)Energy applied to induce fragmentation; should be optimized for the specific compound.
Product Ion Scan m/z 50-300Scan range to detect the expected product ions.

Conclusion: A Unified Approach to Structural Elucidation

The mass spectrometric analysis of this compound provides a compelling case study in the structural elucidation of multi-functionalized molecules. By leveraging the complementary nature of hard (EI) and soft (ESI) ionization techniques, a comprehensive structural picture can be assembled. The predictable fragmentation patterns of the propiophenone core and the 1,3-dioxane ring, when considered in concert, allow for confident identification and characterization. The detailed experimental protocols provided herein offer a robust starting point for the analysis of this and analogous compounds, empowering researchers to navigate the complexities of modern drug discovery and development with greater certainty.

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"reactivity of propiophenone derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Propiophenone Derivatives

Foreword: Beyond the Scaffold

To the dedicated researcher, the propiophenone core (1-phenylpropan-1-one) is more than a simple aryl ketone. It is a versatile scaffold, a foundational building block upon which a vast array of pharmacologically active agents and advanced materials are constructed.[][2] Its reactivity is a delicate interplay between three distinct functional zones: the electrophilic carbonyl carbon, the acidic α-protons, and the aromatic ring. Understanding how to selectively manipulate these zones is paramount to unlocking the full synthetic potential of its derivatives.

This guide eschews a conventional textbook layout. Instead, it is structured to mirror the strategic thinking of a synthetic chemist. We will dissect the molecule's reactivity not as a series of disconnected reactions, but as a set of strategic opportunities. We will explore the causality behind experimental choices, providing not just protocols, but the rationale required to adapt and innovate.

The Propiophenone Core: A Triptych of Reactivity

Propiophenone's chemical behavior is governed by the electronic communication between its phenyl ring, carbonyl group, and ethyl chain. This creates three primary sites for chemical transformation, each with its own unique reactivity profile.

  • The Carbonyl Group: The polarized C=O bond is an electrophilic center, susceptible to attack by nucleophiles.

  • The α-Carbon: The protons on the methylene group adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO), allowing for the formation of a nucleophilic enolate.

  • The Aromatic Ring: The benzoyl group is a moderately deactivating, meta-directing substituent for electrophilic aromatic substitution (EAS).

Our exploration will be guided by these three domains, examining how substituents on the aromatic ring modulate the reactivity at each site.

Diagram 1.0: Reactivity Zones of Propiophenone This diagram illustrates the three principal sites of chemical reactivity on the propiophenone molecule.

G main carbonyl_zone Zone 1: Carbonyl Carbon (Electrophilic) carbonyl_zone->carbonyl_target alpha_zone Zone 2: α-Carbon (Nucleophilic Enolate) alpha_zone->alpha_target ring_zone Zone 3: Aromatic Ring (Electrophilic Substitution) ring_zone->ring_target

Caption: The three key reactive zones of the propiophenone scaffold.

Reactions at the α-Carbon: The Power of the Enolate

The true synthetic versatility of propiophenone derivatives is often unlocked through the chemistry of the α-carbon. The acidity of the α-protons allows for the generation of an enolate, a potent carbon nucleophile.

The Mannich Reaction: Building β-Aminoketones

The Mannich reaction is a powerful three-component condensation that constructs β-amino-carbonyl compounds, known as Mannich bases.[3] These are invaluable intermediates in pharmaceutical synthesis, notably for creating alkaloids and other nitrogen-containing heterocycles.[4]

Causality and Control: The reaction's success hinges on the in-situ formation of an electrophilic iminium ion from an aldehyde (often formaldehyde) and a secondary amine.[4][5] The propiophenone, under acidic or basic conditions, forms an enol or enolate, which then attacks the iminium ion. The choice of an acid catalyst is crucial; it must be strong enough to promote enolization and iminium ion formation without causing unwanted side reactions like self-condensation.

Diagram 2.1: Mannich Reaction Workflow This diagram outlines the key stages of synthesizing a Mannich base from a propiophenone derivative.

Mannich_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Propiophenone Propiophenone Derivative Mixing Combine Reactants in Solvent (e.g., Ethanol) with Acid Catalyst (e.g., HCl) Propiophenone->Mixing AmineHCl Amine Hydrochloride (e.g., Dimethylamine HCl) AmineHCl->Mixing Aldehyde Aldehyde Source (e.g., Paraformaldehyde) Aldehyde->Mixing Reflux Heat to Reflux (e.g., 2-4 hours) Mixing->Reflux Cooling Cool Reaction Mixture Induce Crystallization Reflux->Cooling Filtration Filter Crude Product Cooling->Filtration Recrystallization Recrystallize from Appropriate Solvent (e.g., Ethanol/Acetone) Filtration->Recrystallization MannichBase Pure Mannich Base (β-Aminoketone HCl) Recrystallization->MannichBase

Caption: A typical laboratory workflow for the synthesis of a propiophenone Mannich base.

Experimental Protocol: Synthesis of β-Dimethylaminopropiophenone Hydrochloride [6]

  • Apparatus Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Charging: To the flask, add propiophenone (0.1 mol), dimethylamine hydrochloride (0.12 mol), and paraformaldehyde (0.15 mol).

  • Solvent and Catalyst: Add 100 mL of absolute ethanol followed by 1 mL of concentrated hydrochloric acid. The acid catalyzes the depolymerization of paraformaldehyde and the formation of the Eschenmoser-like salt.

  • Reaction: Heat the mixture to a gentle reflux with continuous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then chill in an ice bath for 1 hour to maximize crystallization of the hydrochloride salt.

  • Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with 50 mL of cold acetone to remove unreacted starting material and impurities.

  • Purification: Recrystallize the crude product from a mixture of ethanol and acetone to yield pure β-dimethylaminopropiophenone hydrochloride.

  • Validation: Confirm product identity and purity using melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy. The self-validating nature of this protocol lies in the crystalline nature of the hydrochloride salt, which often precipitates in high purity directly from the reaction mixture.

Asymmetric Aldol Reactions

Creating chiral centers is a cornerstone of medicinal chemistry. Propiophenone derivatives are excellent substrates for catalytic asymmetric aldol reactions, yielding β-hydroxy ketones with high stereocontrol.[7]

Causality and Control: The challenge lies in controlling the facial selectivity of the enolate's attack on the aldehyde. This is achieved by using a chiral catalyst, often a metal complex with a chiral ligand (e.g., a Scandium-bipyridine complex), which coordinates to both the enolate and the aldehyde, creating a rigid, chiral transition state.[7] This conformationally restricted environment forces the nucleophilic attack to occur preferentially from one face, leading to an excess of one enantiomer.[3] The use of base-free conditions is a key innovation, as it prevents the retro-aldol reaction that would otherwise scramble the stereochemistry.[7]

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzoyl group (C₆H₅C=O) profoundly influences the reactivity of the aromatic ring. It acts as a deactivating group and a meta-director for electrophilic aromatic substitution.[8][9]

Causality and Control:

  • Deactivation: The carbonyl group withdraws electron density from the ring through both induction (via the electronegative oxygen) and resonance, making the ring less nucleophilic and thus slower to react with electrophiles compared to benzene.[9][10]

  • Meta-Direction: The resonance structures of the carbocation intermediate (the sigma complex) show that when the electrophile adds to the ortho or para positions, one of the resulting resonance forms is highly destabilized because the positive charge is placed adjacent to the positively polarized carbonyl carbon. Addition at the meta position avoids this unfavorable arrangement, making the meta pathway the lowest in energy.

Diagram 3.0: EAS Mechanism on Propiophenone This diagram illustrates why the benzoyl group directs incoming electrophiles to the meta position.

EAS_Mechanism cluster_meta Meta Pathway (Favored) cluster_para Para Pathway (Disfavored) title Meta-Direction in EAS of Propiophenone propiophenone Propiophenone step1_meta Formation of Meta Sigma Complex propiophenone->step1_meta Meta Attack step1_para Formation of Para Sigma Complex propiophenone->step1_para Para Attack (Unfavorable) electrophile E+ step2_meta Resonance Structures (Charge delocalized, avoids C=O) step1_meta->step2_meta Resonance step2_para Unstable Resonance Structure (Positive charge adjacent to C=O) step1_para->step2_para Resonance step3_meta Deprotonation step2_meta->step3_meta -H+ product_meta Meta-Substituted Product step3_meta->product_meta step3_para Deprotonation step2_para->step3_para -H+ product_para Para-Substituted Product step3_para->product_para

Caption: The meta-directing effect of the acyl group during electrophilic aromatic substitution.

Table 3.1: Influence of Ring Substituents on EAS Reactivity The reactivity of a propiophenone derivative in EAS is further modulated by any other substituents present on the ring.

Substituent (R)ClassificationEffect on RateDirecting Influence
-OCH₃, -OHActivatingIncreasesOrtho, Para
-CH₃, -AlkylActivatingIncreasesOrtho, Para
-H(Reference)BaselineN/A
-Cl, -Br, -IDeactivatingDecreasesOrtho, Para
-NO₂, -CN, -SO₃HDeactivatingStrongly DecreasesMeta

This table provides a general guide; the final substitution pattern on a disubstituted ring depends on the interplay between the directing effects of both groups.

Photochemical Reactivity: Harnessing Light Energy

Aromatic ketones like propiophenone are excellent photosensitizers. Upon absorption of UV light, they are promoted to an excited triplet state, which exhibits diradical character and can engage in unique chemical reactions not accessible under thermal conditions.[11]

Norrish Type Reactions and Photoreduction

For propiophenone derivatives with γ-hydrogens on a substituent, the primary photochemical pathway is often a Norrish Type II reaction. This involves intramolecular hydrogen abstraction by the excited carbonyl oxygen to form a 1,4-biradical, which can then cleave or cyclize.[12][13]

In the presence of a hydrogen-donating solvent (like isopropanol) or other H-donors, intermolecular hydrogen abstraction can occur.[11] This photoreduction process reduces the carbonyl group to a hydroxyl group, often leading to pinacol coupling products.[11]

Causality and Control: The efficiency (quantum yield) of these photoreactions depends on the lifetime of the triplet state and the availability of abstractable hydrogen atoms. Electron-donating groups on the aromatic ring can sometimes decrease the efficiency by lowering the energy of the triplet state, while the choice of solvent is critical for intermolecular processes.

Propiophenones as Photoinitiators and Photocages

The ability to generate radicals upon irradiation makes propiophenone derivatives useful as photoinitiators for polymerization reactions. Furthermore, novel derivatives have been designed to act as photocages.[14] In this application, a molecule of interest (e.g., an aldehyde or ketone) is "caged" by reacting it with a propiophenone-based moiety. Irradiation with light triggers a photochemical reaction that releases the active molecule, allowing for precise spatial and temporal control over its availability.[14] Recently, α-(perfluoroalkylsulfonyl)propiophenones have been developed as reagents that, upon irradiation, release a perfluoroalkyl radical for metal-free aromatic perfluoroalkylation.[15]

Applications in Drug Development and Organic Synthesis

The reactivity patterns discussed above are not merely academic; they are the synthetic routes to a multitude of essential compounds.

  • Pharmaceuticals: Propiophenone is a key intermediate for synthesizing drugs like the appetite suppressant phenmetrazine, the analgesic propoxyphen, and the antidepressant bupropion.[2][16] Its derivatives exhibit a wide range of biological activities, including anti-arrhythmic, antidiabetic, and local anesthetic properties.[] For example, 4'-hydroxypropiophenone is a precursor to certain beta-blockers used to treat hypertension and cardiac conditions.[2]

  • Synthetic Intermediates: The ability to form C-C and C-N bonds via enolate chemistry makes propiophenone derivatives critical building blocks. They are used to synthesize ephedrine and related compounds, as well as complex aryl alkenes and phenylpropanoids.[][17]

Conclusion: A Platform for Innovation

The reactivity of propiophenone derivatives is a rich and multifaceted field. By understanding the electronic and steric factors that govern its behavior at the carbonyl group, the α-carbon, and the aromatic ring, researchers can design and execute precise synthetic strategies. From creating chiral centers with asymmetric catalysis to directing substitution patterns on the aromatic ring and initiating novel reactions with light, the propiophenone scaffold remains a powerful platform for innovation in medicinal chemistry, materials science, and beyond. The principles and protocols outlined in this guide provide a foundation for both mastering established transformations and developing the next generation of synthetic methodologies.

References

  • Propiophenone derivatives and methods of preparation thereof.
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  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis of Unusual Amino Acids.
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"literature review of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone: Synthesis, Potential Applications, and Scientific Context

Introduction: Unveiling a Molecule of Latent Potential

This compound is a specific organic molecule that, despite its well-defined structure, remains largely unexplored in dedicated scientific literature. Its chemical identity is confirmed in chemical supplier databases, which provide basic data such as its CAS number (898756-62-2), molecular formula (C19H20O3), and molecular weight (296.36)[1][2]. However, a deeper dive into its synthesis, properties, and potential applications requires a comprehensive review of its structural components: the propiophenone core, the appended phenyl group, and the 1,3-dioxane ring. This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of this molecule by analyzing the literature of its close analogs. By examining the synthesis and biological activities of related phenylpropiophenones and 1,3-dioxane-containing compounds, we can construct a scientifically-grounded prospectus for this compound, highlighting its potential in medicinal chemistry and organic synthesis.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compound C19H20O3296.36898756-62-2The subject of this review[1][2].
3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenoneC15H20O3248.32898787-08-1A close structural analog with an ethyl instead of a phenyl group[3].
3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenoneC14H18O4250.3121789-38-6An analog with a methoxy group, highlighting the potential for varied substitution[4].
3-(1,3-Dioxan-2-YL)-4'-iodopropiophenoneC13H15IO3346.16898785-52-9An iodinated analog, useful as a synthetic intermediate[5].
3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenoneC14H17IO3360.19898757-13-6A further example of a functionalized propiophenone with the 1,3-dioxane moiety[6].

Synthesis and Chemical Reactivity

The 1,3-dioxane moiety is a cyclic acetal, typically formed to protect a carbonyl group or a 1,3-diol[7]. In the case of this compound, the 1,3-dioxane group serves as a protected form of an aldehyde. A plausible synthetic route would, therefore, involve the protection of a suitable aldehyde precursor, followed by a reaction to append the 4'-phenylpropiophenone backbone.

A likely precursor would be 3-formyl-4'-phenylpropiophenone. The synthesis would proceed by the acetalization of this aldehyde with 1,3-propanediol in the presence of an acid catalyst. The 1,3-dioxane ring is generally stable under basic, reductive, or oxidative conditions but is labile towards acids, which allows for its removal to deprotect the aldehyde when needed[7].

Alternatively, and more aligned with syntheses of similar structures, the 1,3-dioxane can be introduced early in the synthetic scheme. For instance, a synthetic strategy could involve the reaction of a protected aldehyde, such as 2-(2-bromoethyl)-1,3-dioxane, with a suitable nucleophile derived from 4-phenylacetophenone.

A general, hypothetical protocol for the synthesis of a related propiophenone, which can be adapted for the target molecule, is the reaction of an appropriate aldehyde with pentane-1,3,5-triol to form a substituted 1,3-dioxane[8]. This highlights a common strategy where the dioxane ring is formed from a triol, leading to further substitution possibilities.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4_phenylacetophenone 4'-Phenylacetophenone reaction_step Aldol Condensation or similar C-C bond formation 4_phenylacetophenone->reaction_step protected_aldehyde 3-(1,3-Dioxan-2-yl)propionaldehyde or similar protected_aldehyde->reaction_step target_molecule This compound reaction_step->target_molecule

Potential Applications in Drug Discovery

While this compound itself has not been biologically evaluated in published studies, the extensive research on its constituent pharmacophores provides a strong basis for predicting its potential therapeutic applications.

Neurological and Psychiatric Disorders

A significant body of research exists on 1,3-dioxane derivatives as ligands for sigma (σ) and NMDA receptors, which are implicated in a range of neurological and psychiatric conditions[8]. Specifically, derivatives of propiophenone have been synthesized and shown to interact with the σ1 receptor and the phencyclidine (PCP) binding site of the NMDA receptor[8].

  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is involved in various cellular functions and is a target for treating neuropathic pain, depression, and neurodegenerative diseases[8]. Studies on aminobutyl-substituted 1,3-dioxanes derived from propiophenone have identified potent σ1 ligands[8]. The phenylpropiophenone scaffold of our target molecule suggests it could be a candidate for development as a σ1 receptor modulator.

  • NMDA Receptor Ligands: While the primary amines derived from propiophenone showed only moderate interaction with the PCP binding site of the NMDA receptor in one study, the potential for interaction exists and could be fine-tuned with structural modifications[8].

The structural similarity of this compound to these neurologically active compounds makes it a person of interest for screening in assays related to these receptors.

Oncology

Both the phenylpropiophenone core and the 1,3-dioxane moiety have been associated with anticancer activity.

  • Phenylpropiophenone Derivatives as Anticancer Agents: A study on a series of phenylpropiophenone derivatives revealed their potential as anticancer agents, with cytotoxic activities against various cancer cell lines including HeLa, PC-3, and MCF-7[9][10]. This suggests that the core structure of our target molecule is a valid starting point for the design of new anticancer drugs.

  • 1,3-Dioxanes in Overcoming Multidrug Resistance: Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of P-glycoprotein (P-gp)[11][12]. Novel 1,3-dioxane derivatives have been synthesized and shown to be effective modulators of P-gp, reversing MDR in cancer cells[11][12]. The presence of the 1,3-dioxane ring in this compound suggests it could potentially contribute to overcoming MDR, either as a standalone agent or in combination with other chemotherapeutics.

Biological_Applications target this compound |  Phenylpropiophenone Core |  1,3-Dioxane Moiety neuro Neurological Applications | {σ1 Receptor Modulation | NMDA Receptor Interaction} target:f0->neuro Based on related 1,3-dioxane propiophenones onco Oncology Applications | {Anticancer Activity | Overcoming Multidrug Resistance} target:f1->onco Anticancer Potential target:f2->onco MDR Modulation

The Role of the 1,3-Dioxane Moiety

The 1,3-dioxane ring is more than just a component of the molecular backbone; it serves several key functions in organic chemistry and medicinal chemistry.

  • Protecting Group: As previously mentioned, the primary role of the 1,3-dioxane in many synthetic pathways is to protect a carbonyl group from unwanted reactions[7]. This is a fundamental strategy in multi-step organic synthesis.

  • Stereochemical Influence: The rigid, chair-like conformation of the 1,3-dioxane ring can impart significant stereochemical control during synthesis. The orientation of substituents on the ring (axial vs. equatorial) can direct the approach of reagents, leading to the stereoselective formation of products[8].

  • Modulation of Physicochemical Properties: The inclusion of the 1,3-dioxane moiety alters the molecule's polarity, solubility, and lipophilicity. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The two ether linkages can also act as hydrogen bond acceptors, potentially influencing interactions with biological targets.

Future Research Directions

The analysis of related compounds strongly suggests that this compound is a molecule worthy of further investigation. Future research should be directed towards:

  • Synthesis and Characterization: The first step would be the development of a robust and efficient synthesis for the compound, followed by its full spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography if possible) to confirm its structure and stereochemistry.

  • Biological Screening: The synthesized compound should be screened in a panel of biological assays, with a primary focus on:

    • Binding assays for σ1 and NMDA receptors.

    • Cytotoxicity assays against a range of cancer cell lines.

    • MDR reversal assays in P-gp overexpressing cells.

  • Structure-Activity Relationship (SAR) Studies: Should the initial screening yield promising results, a series of analogs should be synthesized to explore the SAR. This would involve modifying the substitution pattern on the phenyl ring and exploring different substituents on the propiophenone backbone.

Conclusion

While this compound has not yet been the subject of intensive research, this review of the available literature on its structural components and close analogs reveals a molecule of significant potential. Its phenylpropiophenone core is a known pharmacophore in oncology, while the 1,3-dioxane moiety is present in compounds with potent neurological activity and the ability to overcome multidrug resistance. The synthesis of this compound is feasible with established chemical methods. For researchers in drug discovery, this compound represents an attractive, unexplored starting point for the development of new therapeutics for cancer and neurological disorders. This guide provides a solid foundation and a compelling rationale for embarking on the scientific exploration of this promising molecule.

References

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"discovery and history of substituted propiophenones"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Propiophenones

For Researchers, Scientists, and Drug Development Professionals

The propiophenone scaffold, characterized by a phenyl ring attached to a propanone group, is a cornerstone in medicinal chemistry and organic synthesis. Its derivatives, known as substituted propiophenones, are integral to a wide array of pharmaceuticals, agrochemicals, and natural products.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted propiophenones, tracing their journey from foundational synthetic methodologies to their role in the development of significant therapeutic agents. We will delve into the seminal synthetic reactions that enabled their creation, profile key members of this chemical class that have made it to market, and provide detailed experimental protocols and mechanistic insights to inform contemporary research and development.

The Propiophenone Core: A Foundation for Discovery

At its heart, the propiophenone molecule is a simple aryl ketone, specifically 1-phenylpropan-1-one.[2] Its true significance, however, lies in its capacity for substitution on both the aromatic ring and the aliphatic chain. This structural versatility has allowed chemists to modulate its physicochemical and pharmacological properties, leading to the discovery of compounds with a wide range of biological activities.

Substituted propiophenones are a class of compounds that have found widespread use, particularly in the pharmaceutical industry.[][4] Their derivatives have been developed as anti-arrhythmic, antidiabetic, and local anesthetic agents.[] Furthermore, they serve as crucial intermediates in the synthesis of more complex molecules.[1]

Caption: General chemical structure of a substituted propiophenone.

Foundational Syntheses: The Dawn of an Era

The history of substituted propiophenones is intrinsically linked to the development of robust methods for their synthesis. The parent compound, propiophenone, can be prepared through several routes, the most notable of which is the Friedel-Crafts acylation.[2]

The Friedel-Crafts Acylation: A Pillar of Propiophenone Synthesis

Developed in 1877 by Charles Friedel and James Crafts, this powerful reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] In the context of propiophenone synthesis, benzene is reacted with propanoyl chloride.[2][6]

The mechanism of the Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.[7][8] The Lewis acid catalyst activates the acyl halide, leading to the formation of a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of the ring restores aromaticity and yields the final ketone product.[9] A key advantage of the Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the ring.[10]

G cluster_0 Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis A Propanoyl Chloride + AlCl₃ B Formation of Acylium Ion [CH₃CH₂CO]⁺ A->B Lewis acid interaction D Electrophilic Attack B->D C Benzene (Nucleophile) C->D E Sigma Complex (Resonance Stabilized) D->E F Deprotonation by [AlCl₄]⁻ E->F G Propiophenone + HCl + AlCl₃ F->G Restoration of aromaticity

Caption: The mechanism of the Friedel-Crafts acylation.

Alternative Synthetic Routes

While the Friedel-Crafts reaction remains a cornerstone, other methods for synthesizing propiophenone have been developed. One commercial method involves the ketonization of benzoic acid and propionic acid over a calcium acetate and alumina catalyst at high temperatures (450–550 °C).[2] Another historical synthesis, discovered by Ludwig Claisen, involves the heating of α-methoxystyrene.[2] More modern approaches have also been explored, such as the oxidation of propylbenzene using reagents like tert-butyl hydroperoxide in the presence of iodine.[1]

Key Substituted Propiophenones in Drug Development

The true impact of propiophenone chemistry is most evident in the field of pharmacology. By introducing various substituents at different positions, researchers have developed a range of important therapeutic agents.

Bupropion: An Atypical Antidepressant

Bupropion, chemically known as (±)-2-(tert-butylamino)-3'-chloropropiophenone, is a prominent example of a medicinally significant substituted propiophenone.[11][12] It was invented in 1969 by Nariman Mehta at Burroughs Wellcome and was first approved for medical use in the United States in 1985.[11] Bupropion is classified as an aminoketone and belongs to the class of substituted cathinones.[11] It is widely prescribed for the treatment of major depressive disorder and as a smoking cessation aid.[13][14]

The synthesis of bupropion typically starts from m-chloropropiophenone.[15] This intermediate is first subjected to α-bromination, followed by a reaction with tert-butylamine to introduce the amino group.[15]

Diethylpropion: An Anorectic Agent

Diethylpropion, or amfepramone, is another notable substituted propiophenone used as an appetite suppressant.[16] Its synthesis also begins with propiophenone, which is brominated and then reacted with diethylamine to yield the final product.[17] Diethylpropion is a stimulant that has been used in the management of obesity.[18]

The Rise of Synthetic Cathinones

The propiophenone scaffold is also the basis for a large class of compounds known as synthetic cathinones.[14] The naturally occurring parent compound, cathinone, is an alkaloid found in the khat plant (Catha edulis).[19] The first synthetic cathinone to appear on the recreational drug market was methcathinone.[20] Many of these synthetic derivatives are synthesized from a substituted propiophenone precursor.[14][20] For instance, ring-substituted N-methylcathinones are often prepared by reacting a suitably substituted bromopropiophenone with methylamine.[20]

Modern Synthetic Protocols: A Practical Approach

To provide a tangible understanding of the synthesis of a substituted propiophenone, a detailed experimental protocol for the Friedel-Crafts acylation of toluene to produce 4'-methylpropiophenone is presented below. This protocol is designed to be a self-validating system, with clear steps and rationales.

Experimental Protocol: Synthesis of 4'-Methylpropiophenone

Objective: To synthesize 4'-methylpropiophenone via the Friedel-Crafts acylation of toluene with propanoyl chloride.

Materials:

  • Toluene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Magnesium sulfate (anhydrous)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acyl Chloride: Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride in DCM via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0-5 °C to form the acylium ion complex.

  • Addition of Toluene: Add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C. The addition is exothermic, so careful control of the addition rate is crucial.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly quench the reaction by pouring the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and dissolve the aluminum salts in the aqueous layer.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-methylpropiophenone.

G cluster_0 Workflow for Synthesis and Purification A Reaction Setup (Anhydrous Conditions) B Formation of Electrophile (Propanoyl Chloride + AlCl₃) A->B C Acylation of Toluene (0-5 °C) B->C D Reaction at Room Temp. C->D E Quenching with Ice/HCl D->E F Aqueous Workup (Separation and Washes) E->F G Drying and Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Pure 4'-Methylpropiophenone H->I

Caption: A typical workflow for the synthesis of a substituted propiophenone.

Data Summary

The choice of synthetic method for substituted propiophenones often depends on the desired substitution pattern, scale, and available starting materials. The following table summarizes key aspects of the primary synthetic routes discussed.

Synthesis MethodKey ReagentsCatalystTypical ConditionsAdvantagesDisadvantages
Friedel-Crafts Acylation Aromatic compound, Propanoyl chloride/anhydrideLewis Acid (e.g., AlCl₃)0 °C to room temp.High yield, good regioselectivity, prevents poly-acylation.[10]Requires stoichiometric catalyst, sensitive to moisture, limited by deactivating groups on the aromatic ring.[10]
Vapor-Phase Ketonization Benzoic acid, Propionic acidCalcium acetate/Alumina450-550 °CCommercial scale, avoids corrosive Lewis acids.[2][21]High temperatures, potential for by-products.[21][22]
Oxidation of Propylbenzenes Substituted propylbenzene, Oxidizing agent (e.g., TBHP)Iodine80-120 °CUtilizes readily available starting materials.[1]May require specific directing groups for regioselectivity.

Conclusion and Future Outlook

The journey of substituted propiophenones from their initial synthesis via classical reactions like the Friedel-Crafts acylation to their central role in modern medicine is a testament to their enduring importance in organic chemistry. The development of drugs like bupropion and the continued exploration of this chemical space for new therapeutic agents underscore the value of this versatile scaffold.

Future research in this area will likely focus on the development of greener and more efficient synthetic methodologies, such as those employing flow chemistry or novel catalytic systems.[13] Furthermore, the continued exploration of the structure-activity relationships of substituted propiophenones will undoubtedly lead to the discovery of new compounds with unique and valuable pharmacological properties. The rich history of this class of compounds provides a solid foundation for these future endeavors.

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  • Google Patents. (2000). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
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  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience. Retrieved January 28, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: Diastereoselective Synthesis of Protected 1,5-Diols via Grignard Addition to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to 1,5-Diol Scaffolds

The synthesis of polyoxygenated carbon chains is a cornerstone of modern organic chemistry, particularly in the fields of natural product synthesis and drug discovery. Among these, the 1,5-diol motif is a prevalent structural feature in a myriad of biologically active molecules, including polyketides and macrolides. This document provides a comprehensive guide to a robust and diastereoselective method for accessing these valuable synthons: the nucleophilic addition of Grignard reagents to 3-(1,3-dioxan-2-yl)-4'-phenylpropiophenone.

This reaction leverages the stability of the 1,3-dioxane moiety, which serves as an effective protecting group for a latent aldehyde functionality, rendering it inert to the strongly nucleophilic and basic conditions of the Grignard reaction.[1][2] The core of this transformation is the addition of an organomagnesium halide to the ketone of the propiophenone backbone, creating a tertiary alcohol.[3][4] Crucially, the presence of the oxygenated, six-membered dioxane ring at the β-position provides a powerful stereochemical handle. This allows for chelation control, guiding the incoming nucleophile to a specific face of the carbonyl and enabling high levels of diastereoselectivity in the formation of the new stereocenter.[5][6] Subsequent acidic deprotection of the dioxane reveals the 1,5-diol precursor, a γ-hydroxyaldehyde, ready for further synthetic elaboration.

This application note details the underlying mechanistic principles, provides a validated, step-by-step protocol, and offers expert insights into achieving optimal results for this powerful synthetic transformation.

Mechanistic Rationale and Stereochemical Control

The success of this reaction hinges on two key principles: the chemoselectivity afforded by the protecting group and the diastereoselectivity governed by the substrate's architecture.

2.1. The Grignard Reaction and the Role of the 1,3-Dioxane Protecting Group

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily attack the electrophilic carbon of a ketone.[7] The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the final alcohol.[7][8]

The 1,3-dioxane group is a cyclic acetal, which is fundamentally an ether-like functional group. Ethers and acetals are notably unreactive towards strong nucleophiles and bases like Grignard reagents.[2][9] This inertness allows the Grignard reagent to react exclusively at the desired ketone functionality, leaving the protected aldehyde untouched. The dioxane can be efficiently removed later under mild acidic conditions, which catalyze its hydrolysis back to the aldehyde and 1,3-propanediol.[10]

G cluster_0 Reaction Workflow Start 3-(1,3-Dioxan-2-YL)- 4'-phenylpropiophenone Addition Nucleophilic Addition (Step 1) Start->Addition Grignard Grignard Reagent (R-MgX) in Anhydrous Ether Grignard->Addition Workup Aqueous Workup (e.g., NH4Cl) (Step 2) Addition->Workup Protected_Product Protected Tertiary Alcohol Workup->Protected_Product Deprotection Acidic Hydrolysis (e.g., HCl/THF) Protected_Product->Deprotection Final_Product γ-Hydroxyaldehyde (Cyclic Hemiacetal Form) Deprotection->Final_Product

Caption: High-level workflow for the synthesis.

2.2. The Pillar of Expertise: Achieving Diastereoselectivity via Chelation Control

The reaction of the Grignard reagent with the ketone creates a new stereocenter at the former carbonyl carbon. The stereochemical outcome is not random; it is dictated by the steric and electronic environment established by the existing β-dioxanyl group. The most influential model for predicting the major diastereomer in this system is Cram's Chelation Control Model .[5]

In this model, the magnesium halide of the Grignard reagent coordinates with both the carbonyl oxygen and one of the proximal oxygen atoms of the 1,3-dioxane ring. This forms a rigid, six-membered chair-like transition state.[6] This chelation locks the conformation of the molecule, and the bulky 4'-phenylphenyl group orients itself pseudo-equatorially to minimize steric strain. Consequently, the nucleophilic 'R' group from the Grignard reagent is delivered to the less sterically hindered face of the carbonyl, leading to the preferential formation of the syn-diol precursor.[5][6] This contrasts with non-chelating models like the Felkin-Anh model, which would predict a different stereochemical outcome based solely on steric hindrance without accounting for the Lewis basicity of the dioxane oxygens.[11][12]

G Stereochemical Models cluster_chelation Chelation-Controlled Pathway (Favored) cluster_felkin Felkin-Anh Pathway (Non-Chelating) Chelate Rigid 6-membered chelate formed between Mg, C=O, and dioxane O Attack_Chelate Nucleophile (R⁻) attacks from the less hindered face Chelate->Attack_Chelate Product_Syn Syn-Diastereomer (Major Product) Attack_Chelate->Product_Syn Felkin Largest group (Ar) is perpendicular to the C=O bond Attack_Felkin Nucleophile (R⁻) attacks along the Bürgi-Dunitz trajectory, past the smallest group Felkin->Attack_Felkin Product_Anti Anti-Diastereomer (Minor Product) Attack_Felkin->Product_Anti

Caption: Chelation vs. non-chelation control pathways.

Validated Experimental Protocol

This protocol describes the reaction of this compound with methylmagnesium bromide as a representative example.

3.1. Materials and Reagents

  • This compound (Substrate, 1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) for extraction

  • Hexanes for extraction and chromatography

  • Silica gel for column chromatography

Safety Precaution: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All procedures must be conducted in a fume hood under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware.

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.96 g, 10.0 mmol).

    • Seal the flask with a rubber septum and purge with dry nitrogen for 10-15 minutes.

    • Using a dry syringe, add anhydrous THF (40 mL) to dissolve the substrate completely.

    • Cool the flask to 0 °C in an ice-water bath.

  • Grignard Addition:

    • While stirring the substrate solution at 0 °C, slowly add the methylmagnesium bromide solution (e.g., 4.0 mL of 3.0 M solution, 12.0 mmol, 1.2 eq) dropwise via syringe over 15-20 minutes.

    • Causality Note: Slow, cold addition is critical to control the reaction exotherm and maximize diastereoselectivity by favoring the formation of the ordered, chelated transition state.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The reaction is complete when the starting ketone spot has been consumed.

  • Quenching:

    • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the ice bath.

    • Trustworthiness Note: Using saturated NH₄Cl is a mild acidic quench that protonates the magnesium alkoxide without causing significant premature deprotection of the dioxane group.[13]

  • Workup and Extraction:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (20 mL).

    • Shake the funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to afford the pure protected tertiary alcohol.

3.3. Protocol for Deprotection

  • Dissolve the purified alcohol from the previous step (e.g., 10.0 mmol) in a mixture of THF (30 mL) and water (10 mL).

  • Add 2 M aqueous HCl (5 mL) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 30 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo to yield the γ-hydroxyaldehyde.

Expected Results & Data

The following table provides representative data for the Grignard addition step with different reagents. Yields and diastereomeric ratios (d.r.) are highly dependent on precise reaction conditions.

Grignard ReagentR GroupStoichiometry (eq.)Temp (°C)Time (h)Typical Yield (%)Typical d.r. (syn:anti)
MeMgBrMethyl1.20185 - 95%>95:5
PhMgBrPhenyl1.201.580 - 90%>95:5
EtMgBrEthyl1.20182 - 92%>90:10
VinylMgBrVinyl1.5-20 to 0275 - 85%>90:10

Troubleshooting and Field-Proven Insights

  • Problem: Low or no product yield, recovery of starting material.

    • Cause & Solution: This is almost always due to moisture inactivating the Grignard reagent. Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened or titrated Grignard solutions and high-purity anhydrous solvents.

  • Problem: Formation of a significant amount of a reduced product (a secondary alcohol) instead of the tertiary alcohol.

    • Cause & Solution: This side reaction, known as Grignard reduction, can occur with bulky Grignard reagents that have a β-hydrogen (e.g., iso-propylmagnesium bromide).[4] The reagent acts as a hydride donor. If this is an issue, switch to a different organometallic reagent (e.g., an organolithium) or use a less hindered Grignard reagent if the synthesis allows.

  • Problem: Poor diastereoselectivity.

    • Cause & Solution: The chelation-controlled transition state is more ordered and thus more favorable at lower temperatures. If selectivity is poor, try running the reaction at a lower temperature (e.g., -40 °C or -78 °C). Additionally, using a less coordinating solvent like toluene instead of THF can sometimes enhance the chelation effect.[6]

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism.

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

  • Shenvi, R. A., et al. (2025). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society.

  • Dalal, M. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.

  • Kabalka, G. W., et al. (2006). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. The Journal of Organic Chemistry.

  • ChemicalBook. (n.d.). This compound.

  • Romo, D., et al. (1993). Grignard reactions of 4-substituted-2-keto-1,3-dioxanes: highly diastereoselective additions controlled by a remote alkyl group. Tetrahedron Letters.

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.

  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

  • Roush, W. R., et al. (2011). 1,5-syn-Diols: Application to the Synthesis of the C(23)−C(40) Fragment of Tetrafibricin. Organic Letters.

  • University of Liverpool. (n.d.). Felkin-Anh and Cram Chelate Models.

  • ResearchGate. (1956). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione.

  • National Institutes of Health. (2011). 1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin.

  • ResearchGate. (2018). A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters.

  • BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.

  • De Brabander, J. K., et al. (2005). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters.

  • Chemistry LibreTexts. (2024). Cram's Rule and Prelog's Rule.

  • Royal Society Publishing. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts.

  • University of Wisconsin. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack.

  • Wikipedia. (n.d.). Asymmetric induction.

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

  • National Institutes of Health. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.

Sources

Application Note and Protocol: Chemoselective Reduction of the Ketone in 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating Chemoselectivity in Complex Molecule Synthesis

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. However, when the target molecule, such as 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone, contains other potentially reactive functional groups, the challenge shifts from simple reduction to achieving high chemoselectivity. This propiophenone derivative[1] presents a specific challenge: the selective reduction of the ketone carbonyl group in the presence of a 1,3-dioxane acetal. The 1,3-dioxane moiety is a common protecting group for aldehydes and ketones, valued for its stability under a range of conditions.[2][3] This application note provides a detailed guide to the strategic considerations and experimental protocols for the successful and selective reduction of this ketone, a critical step in the synthesis of complex pharmaceutical intermediates.

The primary goal is to identify and optimize a reduction method that efficiently converts the ketone to the corresponding secondary alcohol while preserving the integrity of the 1,3-dioxane ring. The stability of the 1,3-dioxane is paramount, as it is generally robust under basic, neutral, and many reductive conditions but can be cleaved by acidic conditions.[2][3][4] Therefore, the choice of reducing agent and reaction conditions is critical to avoid premature deprotection.

This document will explore several common and effective ketone reduction strategies, including metal hydride reductions and catalytic transfer hydrogenation. Each method's underlying principles, advantages, and potential drawbacks will be discussed, followed by detailed, step-by-step protocols. The causality behind experimental choices, such as solvent selection, temperature control, and work-up procedures, will be explained to provide a comprehensive understanding of the reaction system.

Strategic Approaches to the Chemoselective Reduction

The key to the successful reduction of this compound lies in selecting a reagent that exhibits a high degree of selectivity for the ketone over the acetal.

Metal Hydride Reduction: The Workhorse of Carbonyl Reduction

Metal hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely used for the reduction of aldehydes and ketones.[5][6][7][8][9][10] They function by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon.[5][9]

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is particularly well-suited for this transformation.[11] It readily reduces aldehydes and ketones to primary and secondary alcohols, respectively, but is generally unreactive towards esters, amides, and, crucially, acetals under standard conditions.[6] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a preferred choice for many applications.[11][12] The mechanism involves the nucleophilic addition of a hydride from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent.[6][13][14]

  • Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is a much more powerful and less selective reducing agent.[7] It will reduce a wide range of carbonyl-containing functional groups, including esters and amides.[6] While it is also effective for ketone reduction, its high reactivity poses a greater risk of undesired side reactions and requires stricter anhydrous conditions as it reacts violently with water and alcohols.[7] Given the presence of the 1,3-dioxane, which is stable to LiAlH₄, this reagent could be used, but the milder and safer NaBH₄ is the more logical first choice.[4][15]

Catalytic Transfer Hydrogenation: A Greener Alternative

Catalytic transfer hydrogenation offers an alternative to metal hydrides and is considered a more environmentally friendly approach.[16] This method involves the use of a transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to facilitate the transfer of hydrogen from a donor molecule to the ketone.[17][18][19]

  • Hydrogen Donors: Common hydrogen donors include isopropanol and formic acid.[18][20][21] When formic acid is used, it decomposes into hydrogen and carbon dioxide, driving the reaction to completion.[18][22]

  • Chemoselectivity: Transfer hydrogenation can be highly chemoselective, with the appropriate choice of catalyst and reaction conditions allowing for the reduction of a ketone in the presence of other functional groups.[17][20] The 1,3-dioxane group is generally stable under these conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reduction of this compound.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is recommended as the primary approach due to its simplicity, high selectivity, and safety.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 15-20 minutes.[23] Controlling the rate of addition is important to manage any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product, the secondary alcohol, should have a lower Rf value than the starting ketone.

  • Quenching the Reaction: Once the starting material is consumed (typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄. After the initial effervescence subsides, add 1 M HCl dropwise to neutralize the solution to approximately pH 7.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the organic product.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude secondary alcohol by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure product.

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid

This protocol offers a robust alternative, particularly for larger-scale syntheses where the use of borohydrides may be less practical.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂ (or a similar ruthenium catalyst)

  • Chiral ligand (e.g., (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, if stereoselectivity is desired)

  • Formic acid (HCO₂H)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Other materials as listed in Protocol 1 for work-up and purification.

Procedure:

  • Catalyst Preparation (if applicable): In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and the chiral ligand in the anhydrous solvent. Stir for the recommended time to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add this compound (1.0 eq).

  • Addition of Hydrogen Donor: Add a pre-mixed solution of formic acid (5.0 eq) and triethylamine (2.0 eq) dropwise to the reaction mixture. The triethylamine acts as a base to form the formate salt in situ.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC as described in Protocol 1.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water to remove the formate salts.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography as described in Protocol 1.

Data Presentation and Characterization

The success of the reduction should be confirmed by a combination of chromatographic and spectroscopic methods.

Table 1: Comparison of Reduction Methods

ParameterSodium Borohydride ReductionCatalytic Transfer Hydrogenation
Reagent NaBH₄[RuCl₂(p-cymene)]₂ / Formic Acid
Solvent MethanolDichloromethane / Isopropanol
Temperature 0 °C to room temperature40-60 °C
Reaction Time 1-2 hours4-12 hours
Typical Yield >90%>85%
Stereoselectivity Generally low (racemic product)Can be high with a chiral ligand
Safety Relatively safe, handle with careRequires inert atmosphere techniques

Characterization of the Product: The structure of the resulting secondary alcohol, 1-(4'-phenylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol, should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the conversion of the ketone to a secondary alcohol, look for the appearance of a new signal in the ¹H NMR spectrum corresponding to the carbinol proton (CH-OH), typically between 4.5 and 5.5 ppm.[24][25][26][27][28][29] In the ¹³C NMR spectrum, the carbonyl carbon signal (around 200 ppm) will disappear and a new signal for the carbinol carbon will appear in the range of 60-80 ppm.[28]

  • Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching band of the ketone (typically around 1685 cm⁻¹) will be absent in the product's spectrum, and a broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹.[24]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualization of Workflow and Mechanism

Diagram 1: General Workflow for Ketone Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve Ketone in Solvent B Cool to 0 C (for NaBH4) A->B C Add Reducing Agent (e.g., NaBH4) B->C D Monitor by TLC C->D E Quench Reaction D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, IR, MS) H->I

Caption: A generalized workflow for the reduction of a ketone, from reaction setup to product characterization.

"Ketone" [label=<

This compound

>];

"Hydride" [label=<

Hydride Source (NaBH₄)

>];

"Alkoxide" [label=<

Alkoxide Intermediate

>];

"Solvent" [label=<

Protic Solvent (Methanol)

>];

"Alcohol" [label=<

Secondary Alcohol Product

>];

"Ketone" -> "Alkoxide" [label="1. Nucleophilic Attack"]; "Hydride" -> "Ketone" [style=invis]; "Alkoxide" -> "Alcohol" [label="2. Protonation"]; "Solvent" -> "Alkoxide" [style=invis]; }

Sources

The Strategic Application of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical development, the strategic use of advanced intermediates is paramount to achieving efficient and high-yield syntheses of active pharmaceutical ingredients (APIs). Among these crucial building blocks is 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone , a compound of significant interest due to its role as a masked dicarbonyl species. Its structure combines a propiophenone backbone, common in many biologically active molecules, with a 1,3-dioxane protecting group. This unique configuration allows for selective transformations at other sites of the molecule while a reactive aldehyde functionality remains shielded, to be revealed at a later, strategic point in a synthetic route. This guide provides an in-depth exploration of the synthesis, application, and handling of this versatile intermediate for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind each experimental step to ensure scientific rigor and reproducibility.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use. The table below summarizes key data for this compound and its close analogs.

PropertyValueSource
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(biphenyl-4-yl)propan-1-one
Molecular Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General knowledge of similar compounds

Note: Experimental data for the target compound is not widely published. The information provided is based on closely related structures and established chemical principles.

Synthetic Pathway and Rationale

The synthesis of this compound is a multi-step process that leverages well-established organic reactions. The overall strategy involves the formation of the propiophenone core, followed by the introduction of a protected aldehyde group. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway A 4'-Phenylacetophenone B Mannich Reaction Intermediate (β-aminoketone) A->B Mannich Reaction (Formaldehyde, Amine HCl) C α,β-Unsaturated Ketone B->C Hofmann Elimination D Michael Addition Adduct C->D Michael Addition (e.g., Nitromethane) E 3-Formyl-4'-phenylpropiophenone D->E Nef Reaction F This compound (Target Intermediate) E->F Acetal Protection (p-TsOH, Toluene) G 1,3-Propanediol G->F

Caption: Plausible synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol details a plausible synthetic route, divided into key stages.

Stage 1: Mannich Reaction to form the Propiophenone Backbone

The Mannich reaction is a three-component condensation that forms a β-amino ketone, which is a precursor to the propiophenone structure.[1]

  • Materials:

    • 4'-Phenylacetophenone

    • Paraformaldehyde

    • Dimethylamine hydrochloride

    • Ethanol (solvent)

    • Hydrochloric acid (catalyst)

  • Procedure:

    • To a solution of 4'-phenylacetophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and dimethylamine hydrochloride (1.2 equivalents).

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude β-amino ketone can be carried forward to the next step or purified by recrystallization.

Stage 2: Elimination to form the α,β-Unsaturated Ketone

The β-amino ketone is readily converted to the corresponding α,β-unsaturated ketone via a Hofmann elimination.[2]

  • Materials:

    • Crude β-amino ketone from Stage 1

    • Sodium hydroxide solution

    • Diethyl ether (extraction solvent)

  • Procedure:

    • Dissolve the crude β-amino ketone in water and basify with a 10% sodium hydroxide solution.

    • Heat the mixture to induce elimination.

    • Extract the resulting α,β-unsaturated ketone with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Stage 3: Introduction of the Aldehyde Functionality

A Michael addition followed by a Nef reaction can introduce the required aldehyde group at the 3-position.

  • Materials:

    • α,β-Unsaturated ketone from Stage 2

    • Nitromethane

    • Sodium ethoxide (base)

    • Sulfuric acid

  • Procedure:

    • Dissolve the α,β-unsaturated ketone in ethanol and add nitromethane (1.5 equivalents).

    • Add a solution of sodium ethoxide in ethanol dropwise at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Carefully add the reaction mixture to a cold solution of sulfuric acid to perform the Nef reaction, yielding the 3-formyl-4'-phenylpropiophenone.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

Stage 4: Acetal Protection

The final step is the protection of the newly formed aldehyde as a 1,3-dioxane. This is a critical step to prevent unwanted side reactions in subsequent synthetic transformations.

  • Materials:

    • 3-Formyl-4'-phenylpropiophenone from Stage 3

    • 1,3-Propanediol[3][4][5][6]

    • p-Toluenesulfonic acid (catalyst)

    • Toluene (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 3-formyl-4'-phenylpropiophenone (1 equivalent) and 1,3-propanediol (1.2 equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture, azeotropically removing water, until no more water is collected.

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Pharmaceutical Synthesis: The Case of Propafenone

This compound is a valuable intermediate, particularly in the synthesis of antiarrhythmic drugs like Propafenone. In this context, the dioxane moiety serves as a protecting group for a crucial aldehyde functionality that is introduced in a later step of the synthesis.

Propafenone Synthesis A 3-(1,3-Dioxan-2-YL)- 4'-phenylpropiophenone B Deprotection A->B Acidic Hydrolysis C 3-Formyl-4'-phenylpropiophenone B->C D Further Transformations C->D e.g., Reductive Amination E Propafenone D->E Final Steps

Caption: Role of the intermediate in a potential Propafenone synthesis workflow.

Protocol 2: Deprotection and Further Functionalization

The selective removal of the 1,3-dioxane protecting group is a key step to unmask the aldehyde for further reactions.

  • Materials:

    • This compound

    • Acetone/Water or THF/Water (solvent)

    • Catalytic acid (e.g., HCl, Amberlyst-15)

  • Procedure:

    • Dissolve the protected propiophenone derivative in a mixture of acetone and water (e.g., 10:1 v/v).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of an acidic resin like Amberlyst-15).

    • Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.

    • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the deprotected product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-formyl-4'-phenylpropiophenone.

This unmasked aldehyde is now available for a variety of subsequent transformations, such as reductive amination to introduce the side chain necessary for the final API.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful use as a pharmaceutical intermediate. A combination of spectroscopic techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the biphenyl group, the methylene protons of the propiophenone chain, and the characteristic signals for the dioxane ring protons.[7]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the aliphatic chain and the dioxane ring.
FTIR A strong absorption band for the carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹), and C-O stretches from the dioxane ring.[8]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (296.36 g/mol ).
Purity (HPLC) A single major peak indicating high purity, typically >98%.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important intermediate in modern pharmaceutical synthesis. Its utility lies in the clever masking of a reactive aldehyde functionality, allowing for the selective manipulation of other parts of the molecule. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, handle, and utilize this valuable compound in their synthetic endeavors. Adherence to the principles of scientific integrity and safety outlined herein will contribute to the successful and efficient development of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Retrieved from [Link]

  • Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • YouTube. (2020, March 26). The Mannich Reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). 1,3-propanediol, an exemplary bio-renewable organic platform chemical. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | The Journal of Organic Chemistry. Retrieved from [Link]

  • MD Topology. (n.d.). Propiophenone | C9H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanone, 1-phenyl-. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][11][12]oxathiin-4-ones and 4H-Benzo[d][11][12]dioxin-4-ones. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of functionalized benzo[11][12]dioxin-4- ones from salicylic acid and acetylenic esters and their direct. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]

  • PubMed. (n.d.). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Retrieved from [Link]

  • Arkivoc. (n.d.). Mannich reactions of activated 4,6-dimethoxyindoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and mitigate common side reactions. The core of this synthesis relies on a copper-catalyzed 1,4-conjugate addition (Michael addition), a powerful C-C bond-forming reaction that, like any sophisticated chemical transformation, is susceptible to competing pathways. Our goal is to equip you with the knowledge to control these pathways, maximize your yield, and ensure the purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: My final yield is consistently low. What are the most probable causes?

Low yield is a common issue that can typically be traced back to one of three main areas: competition from side reactions, incomplete reaction, or loss of product during workup and purification. The most significant chemical cause is the competition between the desired 1,4-addition and an undesired 1,2-addition pathway. Additionally, polymerization of the starting α,β-unsaturated ketone can consume starting material, and premature hydrolysis of the dioxane acetal during workup can lead to product loss.

Q2: My spectroscopic data (¹H NMR, MS) shows a significant byproduct with a hydroxyl group. What is this, and how can I prevent it?

The presence of a hydroxyl group in a major byproduct strongly indicates the formation of the 1,2-addition product . In this side reaction, the nucleophile attacks the electrophilic carbonyl carbon instead of the β-carbon of the conjugated system.[1][2] Hard nucleophiles, such as Grignard or organolithium reagents used without a copper catalyst, are particularly prone to this kinetically favored, irreversible pathway.[1][3]

To prevent 1,2-addition:

  • Utilize a Gilman Reagent (Organocuprate): The cornerstone of favoring 1,4-addition is the use of a lithium diorganocuprate (R₂CuLi), also known as a Gilman reagent. These "softer" nucleophiles have a strong preference for adding to the β-carbon of the enone system.[1][4][5]

  • In-Situ Cu(I) Catalysis: If preparing a stable Gilman reagent is not feasible, you can often generate the active copper species in situ by adding a catalytic amount of a Cu(I) salt (e.g., CuI, CuBr·SMe₂, CuCN) to the reaction mixture before adding the primary organometallic reagent (like an organolithium or Grignard).

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to -40 °C). The 1,2-addition pathway often has a lower activation energy and is faster, but the 1,4-addition is typically the more thermodynamically stable pathway.[1][6] Low temperatures help to control the reaction kinetically, often favoring the cuprate-mediated 1,4-pathway.

Q3: My product appears to contain a free aldehyde according to NMR and IR analysis. Why did the dioxane protecting group cleave?

This is a classic case of acetal hydrolysis . The 1,3-dioxane ring is an acetal, which is stable under basic and neutral conditions but is readily cleaved by acid, especially in the presence of water.[7][8] This side reaction most commonly occurs during the aqueous workup step if the quenching solution is too acidic.

To prevent acetal hydrolysis:

  • Use a Buffered Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and generally safe for most acetals at low temperatures.

  • Employ a Basic Workup: For highly sensitive substrates, quench with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8).

  • Maintain Low Temperature: Perform the quench and subsequent extractions at 0 °C or below to minimize the rate of hydrolysis.

Q4: I've noticed an insoluble, sticky, or high-molecular-weight substance in my reaction flask. What could this be?

The formation of an insoluble, often polymeric material is typically due to the anionic polymerization of the α,β-unsaturated ketone (the Michael acceptor).[9] The enolate intermediate formed after the 1,4-addition is basic and can act as an initiator, attacking the β-carbon of another molecule of the starting enone, leading to a chain reaction.

To mitigate polymerization:

  • Slow Addition: Add the nucleophile solution slowly to the solution of the enone at low temperature. This keeps the instantaneous concentration of the nucleophile and the resulting enolate low, disfavoring polymerization.

  • Inverse Addition: Consider adding the enone solution slowly to the nucleophile solution (inverse addition).

  • Stoichiometry Control: Use a minimal excess of the nucleophilic reagent.

Troubleshooting Guide: At-a-Glance

This table summarizes common experimental observations, their probable causes, and recommended corrective actions.

Symptom / Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low Yield of Target Product 1. Dominance of 1,2-addition. 2. Polymerization of starting material. 3. Acetal hydrolysis during workup.1. Ensure use of a copper catalyst (Gilman reagent or catalytic Cu(I) salt). Run at ≤ -40 °C.[4][5] 2. Use slow/inverse addition of reagents. 3. Quench with buffered (sat. NH₄Cl) or basic (sat. NaHCO₃) solution at 0 °C.[7]
Major byproduct is an alcohol 1,2-conjugate addition.Use a Gilman reagent (e.g., (Dioxane)₂CuLi) instead of a Grignard or organolithium alone. Maintain low reaction temperatures (-78 °C).[1][2]
Product contains an aldehyde Acid-catalyzed hydrolysis of the dioxane acetal.Avoid acidic workup conditions (e.g., HCl, H₂SO₄). Use sat. aq. NH₄Cl or NaHCO₃ for quenching. Keep all workup steps cold.[8]
Formation of insoluble residue Anionic polymerization of the α,β-unsaturated ketone.Add the nucleophile slowly to the ketone solution at low temperature. Ensure efficient stirring.
Reaction fails to initiate 1. Poor quality organometallic reagent. 2. Inactive catalyst.1. Titrate the organolithium or Grignard reagent before use. Prepare fresh if necessary. 2. Use a fresh, high-purity source of Cu(I) salt.

Visualizing Reaction Pathways

Understanding the competition between the desired synthesis and key side reactions is crucial for troubleshooting.

Diagram 1: Core Reaction vs. Major Side Reactions

Reactants Reactants (Enone + Organocuprate) Product_1_4 Desired Product This compound Reactants->Product_1_4 1,4-Addition (Desired Pathway) Side_Product_1_2 Side Product 1,2-Addition Alcohol Reactants->Side_Product_1_2 1,2-Addition (e.g., No Cu(I)) Polymer Side Product Polymerized Enone Reactants->Polymer Polymerization (High Concentration) Side_Product_Hydrolysis Side Product Hydrolyzed Aldehyde Product_1_4->Side_Product_Hydrolysis Hydrolysis Workup Acidic Workup (H₃O⁺) Workup->Side_Product_Hydrolysis

Caption: Competing pathways in the synthesis.

Optimized Experimental Protocols

Protocol 1: Copper-Catalyzed 1,4-Addition

This protocol assumes the use of a pre-formed organolithium reagent derived from 2-bromo-1,3-dioxane. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add copper(I) iodide (CuI, 0.05 eq.). Cool the flask to -40 °C in a dry ice/acetonitrile bath.

  • Nucleophile Formation: In a separate flask, prepare the 2-lithio-1,3-dioxane by reacting 2-bromo-1,3-dioxane with n-butyllithium in THF at -78 °C. Note: Stability of this reagent can be an issue; it is best prepared fresh and used immediately.[10]

  • Gilman Reagent Formation: Slowly add the freshly prepared 2-lithio-1,3-dioxane solution (2.0 eq.) to the stirred suspension of CuI in THF at -40 °C. Stir for 30-45 minutes to allow for the formation of the lithium di(1,3-dioxan-2-yl)cuprate.

  • Conjugate Addition: In another flask, dissolve the Michael acceptor, 1-(biphenyl-4-yl)prop-2-en-1-one (1.0 eq.), in anhydrous THF. Cool this solution to -78 °C.

  • Slowly add the Gilman reagent solution prepared in step 3 to the enone solution via cannula over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting enone.

Protocol 2: Optimized Quench and Workup Procedure
  • Quenching: While maintaining the reaction temperature at -78 °C, slowly add a pre-chilled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Add the solution dropwise until the deep color of the organometallic species has dissipated.

  • Warming: Allow the mixture to warm slowly to room temperature with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the final product.

Diagram 2: Troubleshooting Workflow

start Low Yield or Impure Product analyze Analyze Crude ¹H NMR / LC-MS start->analyze check_alcohol Is an Alcohol Byproduct Present? analyze->check_alcohol check_aldehyde Is an Aldehyde Byproduct Present? check_alcohol->check_aldehyde No sol_12 Cause: 1,2-Addition Solution: Use Cu(I) catalyst, run at low temperature. check_alcohol->sol_12 Yes check_polymer Is Insoluble Material Present? check_aldehyde->check_polymer No sol_hydrolysis Cause: Acetal Hydrolysis Solution: Use buffered/basic quench at 0 °C. check_aldehyde->sol_hydrolysis Yes sol_polymer Cause: Polymerization Solution: Use slow/inverse addition of reagents. check_polymer->sol_polymer Yes end Re-run with Optimized Conditions check_polymer->end No sol_12->end sol_hydrolysis->end sol_polymer->end

Caption: A decision tree for troubleshooting the synthesis.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • MDPI. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • Chemistry LibreTexts. (2025). Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]

  • ACS Publications. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. [Link]

  • Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • ResearchGate. Synthesis of 1,3-dioxanes | Request PDF. [Link]

  • YouTube. (2025). Synthesis of alpha beta unsaturated ketones and related compounds. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Chem-Station. (2014). Organocuprates. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • University of Glasgow. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters by Michael I. Page. [Link]

  • MDPI. (2018). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). [Link]

  • ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. [Link]

  • OSTI.gov. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

  • PubMed. (2015). π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization. [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • YouTube. (2021). 1,2-Addition and 1,4-Addition. [Link]

  • Oreate AI Blog. (2026). Understanding the Differences: 1-4 vs. 1-2 Addition Reactions. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • ACS Publications. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. [Link]

  • Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][7]DITHIINYLIDENE (BEDT-TTF). [Link]

  • Organic Chemistry II. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • ResearchGate. 2‐Lithio‐1,3‐dithiane | Request PDF. [Link]

  • YouTube. (2018). Conjugate Addition. [Link]

Sources

Technical Support Center: Stability of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability characteristics of this molecule and to offer practical, scientifically-grounded solutions to common challenges encountered during its storage and use.

Core Concept: Understanding the Molecule's Stability Profile

The stability of this compound is primarily dictated by two key functional groups: the 1,3-dioxane ring and the propiophenone backbone .

  • The Achilles' Heel: The 1,3-Dioxane Group. This cyclic acetal is the most significant source of instability. Acetals are highly susceptible to acid-catalyzed hydrolysis, which cleaves the ring and reverts the structure to its parent carbonyl and diol precursors.[1][2][3] This reaction is often the rate-determining step in the degradation of the molecule and is exquisitely sensitive to pH.[4][5][6]

  • The Photosensitive Core: The Propiophenone Backbone. Aromatic ketones, such as propiophenone, are known to absorb UV light, which can lead to photodegradation.[7][8] This process, often proceeding through oxidative pathways, can result in the formation of unwanted byproducts.[8][9]

Our troubleshooting guide is structured around mitigating these two primary degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Handling and Storage in Solution

Question 1: I'm observing a new peak in my HPLC/LC-MS analysis after dissolving the compound in an aqueous buffer. What is happening?

Answer: You are most likely observing the acid-catalyzed hydrolysis of the 1,3-dioxane ring. This is the most common degradation pathway for this class of molecules.[1][2][3]

  • Causality: The 1,3-dioxane is a protecting group for a carbonyl. In the presence of an acid (H+) and water, the reaction equilibrium shifts from the stable acetal back to the original ketone and 1,3-propanediol.[1][10] The mechanism involves protonation of one of the dioxane oxygens, converting it into a good leaving group.[1] This is followed by the departure of the alcohol and attack by water, eventually leading to the collapse of the hemiacetal intermediate to the ketone.[1] The rate of this hydrolysis is highly dependent on pH; even a small decrease in pH can increase the degradation rate by orders of magnitude.[11][12]

  • Troubleshooting Protocol:

    • Verify Solvent/Buffer pH: Immediately check the pH of your stock solution and experimental buffer. The pH should be maintained strictly between 7.0 and 8.5 for maximum stability.

    • Buffer Selection is Critical: Avoid acidic buffers (e.g., citrate, acetate) which have a pH range below 6.[13][14] Phosphate-buffered saline (PBS) is a common starting point, but ensure its pH is adjusted and stable.[15] For sensitive experiments, consider buffers with pKa values in the desired neutral-to-slightly-alkaline range, such as HEPES (pKa ~7.5) or Tris (pKa ~8.1).[14]

    • Solvent Choice: If possible, prepare initial high-concentration stock solutions in an anhydrous, aprotic organic solvent like DMSO or DMF and make final dilutions into aqueous buffers immediately before use. This minimizes the compound's contact time with water.

Question 2: My results are inconsistent from day to day, even when using the same stock solution. What could be the cause?

Answer: This issue often points to gradual degradation in your stock solution or variations in experimental conditions.

  • Causality:

    • Stock Solution Degradation: If your stock solution is prepared in a solvent that is not rigorously anhydrous, trace moisture can facilitate slow hydrolysis over time. Furthermore, repeated freeze-thaw cycles can introduce moisture and accelerate degradation.[16]

    • Environmental Factors: Exposure of the solution to atmospheric CO2 can slightly acidify the medium, promoting hydrolysis. Temperature fluctuations can also alter reaction rates.[9]

  • Troubleshooting Protocol:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and CO2.

    • Use Fresh Dilutions: Always prepare fresh working solutions from a stock aliquot for each experiment. Do not store dilute aqueous solutions for extended periods.

    • Control Temperature: Ensure your experimental setup is temperature-controlled, as the rate of hydrolysis can be temperature-dependent.

Category 2: Long-Term Storage and Compound Integrity

Question 3: What are the optimal conditions for long-term storage of the solid compound?

Answer: The primary goals for long-term storage are to protect the compound from moisture, light, and heat.

  • Causality:

    • Moisture: As with solutions, ambient moisture can lead to slow hydrolysis of the solid compound over time.

    • Light: The propiophenone core is photosensitive.[7] Chronic exposure to light, especially UV wavelengths, can cause photochemical degradation.[9][17]

    • Heat: Elevated temperatures increase the rate of all chemical degradation reactions.[9]

  • Best Practices for Storage:

    • Container: Store the solid compound in an amber glass vial with a tightly sealed cap to protect it from light and moisture.

    • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.

    • Temperature: Store at -20°C or -80°C.

    • Desiccation: Store the vial within a desiccator containing a drying agent (e.g., silica gel) to provide an additional layer of protection against moisture.[18][19]

Question 4: I suspect my compound has degraded during storage. How can I confirm this and what should I do?

Answer: You will need to re-analyze the compound to assess its purity and identify any degradation products.

  • Verification Protocol:

    • Prepare a Fresh Solution: Carefully prepare a new solution of the stored compound in a suitable analytical solvent (e.g., acetonitrile or methanol).

    • Analytical Chemistry: Use a validated analytical method, such as HPLC-UV or LC-MS, to determine the purity of the compound.

    • Identify Degradants: Compare the chromatogram to a reference standard or to data from a freshly synthesized batch. The primary degradation product to look for would be the hydrolyzed ketone precursor.

    • Action: If significant degradation (>5-10%) is confirmed, the batch should be discarded. Implement the stringent storage protocols described above for all new batches of the compound.

Category 3: Photostability

Question 5: My experiments are conducted under laboratory lighting. Could this be affecting my results?

Answer: Yes, photodegradation is a valid concern due to the propiophenone structure.

  • Causality: The aromatic ketone can absorb energy from light, particularly in the UV spectrum, which is present in fluorescent lab lighting. This can lead to the formation of reactive species and subsequent degradation of the molecule.[7][8] In some cases, other components in a formulation can act as photosensitizers, absorbing light and transferring the energy to the drug molecule, causing it to degrade even if it doesn't absorb light in that region itself.[8]

  • Mitigation Strategies:

    • Minimize Light Exposure: During experiments, use amber-colored labware (e.g., microplates, tubes) to protect the compound from light.

    • Work Efficiently: Minimize the time that solutions containing the compound are exposed to ambient light.

    • Consider Antioxidants: For formulations where stability is a major concern, the inclusion of an antioxidant may be beneficial. Antioxidants like Vitamin E (tocopherol), ascorbic acid, or butylated hydroxytoluene (BHT) can help quench oxidative degradation pathways that may be initiated by light.[20][]

Visual Summaries and Workflows

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The following diagram illustrates the critical, acid-catalyzed hydrolysis of the 1,3-dioxane ring, which is the primary stability concern.

G cluster_0 Acid-Catalyzed Hydrolysis Compound This compound (Stable Acetal) Protonation Protonation of Dioxane Oxygen Compound->Protonation + H⁺ (Acid Catalyst) Intermediate Oxocarbenium Ion Intermediate Protonation->Intermediate Ring Opening Hydrolysis Nucleophilic Attack by H₂O Intermediate->Hydrolysis + H₂O Product 4'-Phenyl-β-ketopropionaldehyde (Unstable Aldehyde) Hydrolysis->Product Diol 1,3-Propanediol Hydrolysis->Diol

Caption: Mechanism of acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Experimental Workflow: Ensuring Compound Stability

This workflow provides a logical sequence of steps to minimize degradation during experimental use.

G cluster_1 Experimental Stability Workflow Start Start: Receive/Synthesize Compound Storage Store Solid Compound (-20°C, Dark, Dry, Inert Gas) Start->Storage PrepStock Prepare Anhydrous DMSO Stock Solution Storage->PrepStock Aliquot Create Single-Use Aliquots (Store at -20°C) PrepStock->Aliquot PrepWorking Prepare Fresh Working Solution in pH 7.0-8.5 Buffer Aliquot->PrepWorking Immediately Before Use Experiment Perform Experiment (Minimize Light Exposure) PrepWorking->Experiment End End of Experiment Experiment->End

Caption: Recommended workflow for handling the compound to ensure stability.

Quantitative Data Summary

The stability of acetals is highly sensitive to pH. The table below provides a conceptual summary of the expected relative stability based on published data for similar structures.[11][12]

pH of Aqueous SolutionExpected Half-Life (t½)Relative StabilityRecommended Action
< 5.0Minutes to HoursVery UnstableAVOID. Rapid hydrolysis expected.
5.0 - 6.5Hours to DaysPoorNot recommended for incubations > 1-2 hours.
7.0 - 8.5 Weeks to Months Optimal RECOMMENDED RANGE for all experiments.
> 9.0Weeks to MonthsGoodGenerally stable, but check for base-catalyzed side reactions.

References

  • Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050-8056. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Leigh, W. J., Scaiano, J. C., & Paraskevopoulos, C. I. (1986). Photodegradation of poly(phenyl vinyl ketones) containing β-phenylpropiophenone moieties. Macromolecules, 19(5), 1591-1594. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426. [Link]

  • Liu, J., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(7), 2637-2646. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Propiophenones for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Propiophenone and its derivatives are pivotal structural motifs in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. The selection of a synthetic route to these valuable ketones is a critical decision in any research and development program, with implications for yield, purity, scalability, cost, and environmental impact. This guide provides a comparative analysis of the most common and emerging methods for the synthesis of propiophenones, offering field-proven insights and detailed experimental protocols to empower researchers in making informed strategic decisions.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation has long been the textbook method for the synthesis of aryl ketones, including propiophenone. This electrophilic aromatic substitution involves the reaction of an aromatic compound, such as benzene, with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

The Causality Behind the Reaction: Mechanism of Action

The generally accepted mechanism involves the activation of the acylating agent by the Lewis acid (e.g., aluminum chloride, AlCl₃) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion), which subsequently loses a proton to regenerate the aromatic system and yield the propiophenone. The catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the Lewis acid.[1]

Diagram 1: Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation PropionylChloride Propionyl Chloride AcyliumComplex Acylium Ion-Catalyst Complex PropionylChloride->AcyliumComplex Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->AcyliumComplex SigmaComplex Sigma Complex (Arenium Ion) AcyliumComplex->SigmaComplex Attack by π-electrons Benzene Benzene Benzene->SigmaComplex PropiophenoneComplex Propiophenone-AlCl₃ Complex SigmaComplex->PropiophenoneComplex Loss of H⁺ Propiophenone Propiophenone PropiophenoneComplex->Propiophenone Aqueous Workup HCl HCl PropiophenoneComplex->HCl

Caption: The three key stages of the Friedel-Crafts acylation of benzene.

Experimental Protocol: A Self-Validating System

A typical laboratory-scale synthesis of propiophenone via Friedel-Crafts acylation is as follows:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and a solvent such as dichloromethane or excess benzene. The mixture is cooled in an ice bath.

  • Addition of Acylating Agent: A solution of propionyl chloride (1.0 eq.) in the chosen solvent is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours to ensure complete reaction.

  • Workup: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and dissolves the inorganic salts.

  • Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure, and the crude propiophenone is purified by vacuum distillation.

Performance and Limitations

While effective, the Friedel-Crafts acylation suffers from significant drawbacks. The requirement of stoichiometric amounts of a corrosive and moisture-sensitive Lewis acid catalyst leads to the generation of large volumes of acidic waste, posing environmental concerns and increasing disposal costs.[2][3] Furthermore, the harsh reaction conditions can be incompatible with sensitive functional groups. However, this method generally provides good to excellent yields of the desired product with minimal formation of aromatic ketone by-products.[2]

An Industrial Alternative: Vapor-Phase Cross-Decarboxylation

As an alternative to the corrosive Friedel-Crafts process, the vapor-phase cross-decarboxylation of benzoic acid and propionic acid has been developed for the industrial production of propiophenone.[2]

The Underlying Chemistry: A Catalytic Transformation

In this high-temperature process, a mixture of benzoic acid and propionic acid vapors is passed over a solid catalyst, typically a metal oxide or salt (e.g., calcium acetate on alumina).[2][3] The reaction proceeds via the formation of carboxylate salts on the catalyst surface, followed by a series of steps that result in the formation of propiophenone, diethyl ketone (from the self-condensation of propionic acid), carbon dioxide, and water.[2]

Diagram 2: Simplified Workflow for Vapor-Phase Synthesis

G Reactants Benzoic Acid + Propionic Acid Vapor CatalystBed Heated Catalyst Bed (e.g., Calcium Acetate/Alumina) 400-600 °C Reactants->CatalystBed Condensation Condensation CatalystBed->Condensation Separation Product Separation (Distillation) Condensation->Separation Propiophenone Propiophenone Separation->Propiophenone Byproducts Byproducts: Diethyl Ketone, CO₂, H₂O, Isobutyrophenone Separation->Byproducts G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Oxidation Benzaldehyde Benzaldehyde Alcohol 1-Phenyl-1-propanol Benzaldehyde->Alcohol Grignard Ethylmagnesium Bromide Grignard->Alcohol Propiophenone Propiophenone Alcohol->Propiophenone Oxidant Oxidizing Agent (e.g., PCC, O₂/Catalyst) Oxidant->Propiophenone

Caption: The two-stage synthesis of propiophenone via a Grignard reaction.

Experimental Protocol: Synthesis of 3'-Methylpropiophenone

[4] This protocol illustrates the synthesis of a substituted propiophenone, which is readily adaptable for the synthesis of the parent compound by starting with benzaldehyde.

Step 1: Synthesis of 3'-Methyl-1-phenyl-1-propanol

  • A 1 L three-necked flask containing a 1 M solution of ethylmagnesium chloride in THF (600 mL) is placed in an ice-water bath.

  • A solution of m-tolualdehyde (0.5 mol, 60.08 g) in THF (20 mL) is added dropwise, maintaining the reaction temperature below 10 °C.

  • After the addition, the mixture is stirred at room temperature for 2 hours.

  • The THF is removed under reduced pressure. The flask is cooled in an ice-water bath, and a 10% aqueous HCl solution is added dropwise to quench the reaction and maintain a neutral pH.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are concentrated to yield 3'-methyl-1-phenyl-1-propanol.

Step 2: Oxidation to 3'-Methylpropiophenone

  • The crude 3'-methyl-1-phenyl-1-propanol (500 mmol, 76.64 g) is added to a high-pressure reaction kettle.

  • A composite catalyst consisting of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) free radical (5 mmol, 0.78 g), sodium nitrite (5 mmol, 0.345 g), and sodium bromide (5 mmol, 0.51 g) in water (50 mL) is added.

  • The air in the reactor is replaced with oxygen, and the vessel is pressurized with oxygen (5 MPa).

  • The mixture is heated in an oil bath at 120 °C for 1 hour.

  • After cooling, the product is extracted with dichloromethane, and the organic phase is distilled under vacuum to yield 3'-methylpropiophenone (yield >90%). [4]

Field-Proven Insights

This two-step method offers excellent versatility and generally high yields. The Grignard reaction is a robust and well-understood transformation. The choice of oxidant in the second step is critical for the overall efficiency and greenness of the process. The use of catalytic oxygen with a recyclable catalyst system represents a significant improvement over stoichiometric chromium-based oxidants.

A More Direct Route: Oxidation of Propylbenzene

A more atom-economical approach to propiophenone is the direct oxidation of the benzylic position of propylbenzene. This method avoids the pre-functionalization required in other routes.

Activating the C-H Bond: The Chemistry

This transformation can be achieved using various oxidizing agents. A notable example involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of a catalytic amount of iodine. [5]The reaction is typically carried out at elevated temperatures (80-120 °C) and can be performed without the need for an additional solvent, with TBHP itself acting as the reaction medium. [5]

Experimental Protocol: Iodine-Catalyzed Oxidation of Propylbenzene

[5]

  • Propylbenzene, an organic acid (e.g., acetic acid), iodine, and tert-butyl hydroperoxide are added to a reaction kettle.

  • The mixture is heated to 80-120 °C and stirred for 8-24 hours.

  • After the reaction is complete, the mixture is cooled and extracted with an organic solvent.

  • The organic layer is dried over an anhydrous salt, and the solvent is removed to yield the propiophenone compound.

Advantages and Considerations

This method is attractive due to its directness and potentially lower cost. [5]However, the reaction may suffer from selectivity issues, with potential over-oxidation to other products. The reaction conditions, particularly temperature and reaction time, need to be carefully optimized to maximize the yield of the desired ketone.

Comparative Performance of Propiophenone Synthesis Methods

The following table summarizes the key performance indicators for the discussed synthetic methods to facilitate a direct comparison.

MethodKey ReagentsTypical YieldTemperaturePressureKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Benzene, Propionyl Chloride, AlCl₃Good to Excellent0 °C to RefluxAtmosphericHigh selectivity for the mono-acylated product. [2]Stoichiometric corrosive catalyst, large waste generation. [2][3]
Vapor-Phase Cross-Decarboxylation Benzoic Acid, Propionic Acid, Solid CatalystGood (Industrial Scale)400-600 °CAtmospheric to Superatmospheric [2]Avoids corrosive Lewis acids, suitable for large scale. [2]High energy input, byproduct formation (isobutyrophenone). [2][6]
Grignard Reaction & Oxidation Benzaldehyde, EtMgBr, OxidantHigh (>90% for oxidation step) [4]0 °C to 120 °CAtmospheric to High Pressure (for oxidation) [4]High versatility for substituted propiophenones, generally high yields.Two-step process, requires handling of Grignard reagents and oxidants.
Direct Oxidation of Propylbenzene Propylbenzene, TBHP, IodineGood80-120 °CAtmosphericAtom-economical, one-step process, potentially lower cost. [5]Potential for over-oxidation and side products, requires careful optimization.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate method for the synthesis of propiophenones is highly dependent on the specific objectives of the research or production campaign.

  • For small-scale laboratory synthesis of diverse, substituted propiophenones , the Grignard reaction followed by oxidation offers unparalleled flexibility and generally high yields. The development of greener oxidation protocols further enhances the attractiveness of this route.

  • For large-scale industrial production of unsubstituted propiophenone , the vapor-phase cross-decarboxylation presents a viable alternative to the traditional Friedel-Crafts acylation, provided that the byproduct formation can be effectively controlled.

  • The direct oxidation of propylbenzene is an emerging and promising route from a green chemistry perspective, offering high atom economy. Further research and optimization are needed to improve its selectivity and general applicability.

  • The Friedel-Crafts acylation , while historically significant and still used, is increasingly being replaced by more environmentally benign alternatives due to its inherent drawbacks related to waste generation and harsh reaction conditions.

As the fields of drug discovery and materials science continue to evolve, the demand for efficient, sustainable, and versatile methods for the synthesis of key intermediates like propiophenone will undoubtedly drive further innovation in synthetic organic chemistry.

References

  • US4172097A - Production of propiophenone - Google Patents.
  • EP0008464A1 - Production of propiophenone - Google Patents.
  • EP0008464B1 - Production of propiophenone - Google Patents.
  • CN105646220A - Synthesizing method of propiophenone compound - Google Patents.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. Available at: [Link]

  • CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents.

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A Comparative Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone: An Evaluation of Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with high fidelity and reproducibility is paramount. 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone and its derivatives are of significant interest due to their potential applications as intermediates in the synthesis of complex biologically active molecules. This guide provides an in-depth technical comparison of plausible synthetic routes for this compound, with a focus on experimental reproducibility, scalability, and the underlying chemical principles.

Introduction

The molecular architecture of this compound comprises a 4'-phenylpropiophenone core and a protected aldehyde functionality in the form of a 1,3-dioxane ring. The synthesis of this target molecule, therefore, necessitates a strategic approach to construct these two key fragments and subsequently couple them. This guide will dissect a primary synthetic pathway and explore viable alternatives, offering a critical evaluation of each to aid researchers in selecting the most suitable method for their specific needs.

Proposed Primary Synthetic Route: A Stepwise Approach

A logical and robust synthetic strategy for this compound involves a four-step sequence:

  • Formation of the 4'-Phenylpropiophenone Core via Friedel-Crafts Acylation.

  • α-Bromination to introduce a reactive handle.

  • Preparation of a Nucleophilic 1,3-Dioxane Synthon .

  • Nucleophilic Substitution to couple the two fragments.

Primary Synthetic Route Biphenyl Biphenyl Phenylpropiophenone 4'-Phenylpropiophenone Biphenyl->Phenylpropiophenone Step 1: Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Phenylpropiophenone AlCl3 AlCl₃ BromoPhenylpropiophenone 3-Bromo-4'-phenylpropiophenone Phenylpropiophenone->BromoPhenylpropiophenone Step 2: α-Bromination Bromine Bromine FinalProduct 3-(1,3-Dioxan-2-YL)-4'- phenylpropiophenone BromoPhenylpropiophenone->FinalProduct Step 4: Coupling LithioDioxane 2-Lithio-1,3-dioxane LithioDioxane->FinalProduct

Caption: Proposed primary synthetic pathway for this compound.

Step 1: Synthesis of 4'-Phenylpropiophenone via Friedel-Crafts Acylation

The foundational step is the construction of the 4'-phenylpropiophenone skeleton. The Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a well-established and direct method.[1][2]

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add propionyl chloride (1.05 equivalents) dropwise.

  • After the formation of the acylium ion complex, add a solution of biphenyl (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4'-phenylpropiophenone.

Discussion on Reproducibility:

The reproducibility of the Friedel-Crafts acylation can be influenced by several factors:

  • Purity of Reagents: Anhydrous conditions are crucial as the Lewis acid catalyst is highly sensitive to moisture, which can lead to its deactivation and lower yields.

  • Catalyst Stoichiometry: A slight excess of the Lewis acid is often required to account for complexation with the product ketone.

  • Reaction Temperature: Careful temperature control is necessary to prevent side reactions and ensure the selective formation of the desired product.

  • Regioselectivity: Acylation of biphenyl predominantly occurs at the para-position due to steric hindrance at the ortho-positions. However, the formation of minor ortho- and meta-isomers can occur, necessitating careful purification.[3]

Step 2: α-Bromination of 4'-Phenylpropiophenone

To facilitate the subsequent coupling reaction, an electrophilic center needs to be introduced adjacent to the carbonyl group. This is achieved through the α-bromination of the synthesized 4'-phenylpropiophenone.

Experimental Protocol:

  • Dissolve 4'-phenylpropiophenone (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or chloroform.

  • Add a brominating agent, such as elemental bromine (1.0 equivalent) or N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (e.g., AIBN), portion-wise while stirring. The use of cupric bromide in a mixed solvent system has also been reported for similar substrates and can offer milder reaction conditions.[4]

  • Maintain the reaction at a suitable temperature (e.g., room temperature or gentle heating) until the reaction is complete (monitored by TLC and the disappearance of the bromine color).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-bromo-4'-phenylpropiophenone, which may be used in the next step without further purification or can be purified by chromatography.

Discussion on Reproducibility:

  • Control of Bromination: The reaction must be carefully controlled to prevent polybromination and bromination on the aromatic rings. Using one equivalent of the brominating agent is critical.

  • Reaction Conditions: The choice of solvent and temperature can affect the reaction rate and selectivity. Acidic conditions, such as in acetic acid, can catalyze the enolization of the ketone, facilitating bromination.

Step 3: Preparation of 2-Lithio-1,3-dioxane

The nucleophilic component for the coupling reaction is 2-lithio-1,3-dioxane. This organolithium reagent is typically generated in situ from a suitable precursor. A common and effective precursor is 2-(tributylstannyl)-1,3-dioxane.

Experimental Protocol (for 2-(Tributylstannyl)-1,3-dioxane):

  • Prepare a solution of 2-bromo-1,3-dioxane.

  • React the 2-bromo-1,3-dioxane with tributyltin hydride in the presence of a radical initiator like AIBN to obtain 2-(tributylstannyl)-1,3-dioxane.

In situ Generation of 2-Lithio-1,3-dioxane:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-(tributylstannyl)-1,3-dioxane (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.0 equivalent) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete transmetalation, yielding a solution of 2-lithio-1,3-dioxane.[5]

Discussion on Reproducibility:

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. Strict anhydrous and inert atmosphere techniques are essential for the successful and reproducible generation of 2-lithio-1,3-dioxane.

  • Temperature Control: The lithiated species is thermally unstable and must be generated and used at low temperatures (-78 °C) to prevent decomposition.

Step 4: Coupling of 3-Bromo-4'-phenylpropiophenone and 2-Lithio-1,3-dioxane

The final step involves the nucleophilic substitution of the bromide in 3-bromo-4'-phenylpropiophenone with the generated 2-lithio-1,3-dioxane.

Experimental Protocol:

  • To the freshly prepared solution of 2-lithio-1,3-dioxane at -78 °C, add a solution of 3-bromo-4'-phenylpropiophenone (0.9 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion on Reproducibility:

  • Purity of the Bromoketone: The purity of the 3-bromo-4'-phenylpropiophenone is important, as impurities can react with the highly reactive organolithium reagent, leading to lower yields.

  • Addition Rate and Temperature: Slow addition of the electrophile at low temperature is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Stoichiometry: Using a slight excess of the lithiated dioxane can help to ensure complete consumption of the bromoketone.

Alternative Synthetic Strategies

A comprehensive evaluation of the synthesis of this compound requires the consideration of alternative routes.

Alternative Route 1: Grignard-based Approach

This approach involves the reaction of a Grignard reagent derived from a protected bromo-aldehyde with a suitable phenyl ketone precursor.

Alternative Route 1 Bromoacetaldehyde_acetal 2-(2-Bromoethyl)-1,3-dioxane Grignard Dioxanyl Grignard Reagent Bromoacetaldehyde_acetal->Grignard Grignard Formation Magnesium Mg FinalProduct 3-(1,3-Dioxan-2-YL)-4'- phenylpropiophenone Grignard->FinalProduct Grignard Addition Phenylacetyl_chloride 4-Phenylbenzoyl chloride Phenylacetyl_chloride->FinalProduct

Caption: Alternative synthetic route via a Grignard reaction.

Advantages:

  • Avoids the direct bromination of the propiophenone, which can sometimes be challenging to control.

Disadvantages:

  • The synthesis of the required Grignard reagent, 2-(2-bromoethyl)-1,3-dioxane, can be multi-stepped.

  • The reactivity of the Grignard reagent with the ketone can lead to over-addition or side reactions.

Alternative Route 2: Aldol Condensation Approach

This strategy would involve the aldol condensation of 4'-phenylacetophenone with a protected aldehyde, followed by reduction.

Advantages:

  • A classic and well-understood C-C bond-forming reaction.

Disadvantages:

  • Control of the aldol condensation to prevent self-condensation of the acetophenone can be difficult.

  • The subsequent reduction of the resulting α,β-unsaturated ketone needs to be selective to avoid reduction of the other carbonyl group.

Comparison of Synthetic Routes

FeaturePrimary Route (Friedel-Crafts & Alkylation)Alternative Route 1 (Grignard)Alternative Route 2 (Aldol)
Overall Plausibility HighModerateModerate
Number of Steps 4Potentially 3-4 (depending on Grignard precursor synthesis)3-4
Key Challenges Handling of anhydrous reagents, control of brominationPreparation and stability of the Grignard reagent, control of additionControl of aldol condensation, selective reduction
Reproducibility Good with careful control of conditionsModerate, sensitive to Grignard formation conditionsModerate, can be prone to side reactions
Scalability Generally goodModerateCan be challenging to scale up due to potential for side reactions
Reagent Availability Readily available starting materialsPrecursor for Grignard reagent may require synthesisReadily available starting materials

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The proposed primary route, involving a Friedel-Crafts acylation, α-bromination, and subsequent coupling with 2-lithio-1,3-dioxane, appears to be the most robust and reproducible strategy, provided that stringent anhydrous and temperature control measures are implemented. The alternative routes, while plausible, present their own unique challenges that may impact their overall efficiency and reproducibility.

For researchers embarking on the synthesis of this and related compounds, a thorough understanding of the critical parameters for each step is essential. Careful optimization of reaction conditions, purification techniques, and the use of high-purity reagents will be key to achieving consistent and high-yielding results. This guide serves as a foundational framework to inform the strategic planning and execution of the synthesis of this important chemical intermediate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.